N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c1-9-2-5-11(6-3-9)18(16,17)15-12-7-4-10(13)8-14-12/h2-8H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFVGVQNRKEYEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates information from closely related structural analogs to provide a predictive profile of its chemical, physical, and biological characteristics. All data derived from analogous compounds are clearly indicated.
Chemical and Physical Properties
This compound is a sulfonamide derivative incorporating a pyridine ring. The sulfonamide functional group is a key feature in a variety of therapeutic agents, suggesting potential biological activity for this compound.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Basis of Prediction |
| Molecular Formula | C₁₂H₁₁BrN₂O₂S | |
| Molecular Weight | 327.20 g/mol | |
| Melting Point (°C) | 115-120 | Based on analogous N-aryl-4-methylbenzenesulfonamides.[1] |
| Boiling Point (°C) | Not available | |
| pKa | ~8-9 | Estimated based on the sulfonamide proton of similar N-heterocyclic sulfonamides. |
| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and acetone. Limited solubility in water. | General solubility characteristics of sulfonamides. |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Spectral Features |
| ¹H NMR | Aromatic protons of the p-toluenesulfonyl group (~7.2-7.8 ppm), pyridine ring protons (~7.5-8.5 ppm), methyl protons (~2.4 ppm), and a sulfonamide N-H proton (broad singlet, variable chemical shift). |
| ¹³C NMR | Aromatic carbons, a methyl carbon (~21 ppm), and carbons of the pyridine ring. |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching (~3200-3300), S=O stretching (asymmetric ~1350, symmetric ~1160), and C-S stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |
Synthesis and Experimental Protocols
The synthesis of this compound follows a standard procedure for the formation of N-arylsulfonamides.
Synthetic Pathway
The primary synthetic route involves the reaction of 2-amino-5-bromopyridine with p-toluenesulfonyl chloride in the presence of a base.
Caption: General synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is a generalized procedure based on the synthesis of similar N-arylsulfonamides.
Materials:
-
2-amino-5-bromopyridine
-
p-Toluenesulfonyl chloride
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-bromopyridine (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.
Experimental Protocol: Characterization
-
Melting Point: Determined using a standard melting point apparatus.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Infrared (IR) Spectroscopy: IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.
Potential Biological Activity and Signaling Pathways
The sulfonamide moiety is a well-established pharmacophore known to inhibit various enzymes. Pyridine-based sulfonamides, in particular, have been extensively studied as inhibitors of carbonic anhydrases (CAs).
Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Several CA isoforms are known, and some, like CA IX and CA XII, are overexpressed in various tumors and are considered therapeutic targets.[2][3] Sulfonamides are known to act as CA inhibitors by coordinating to the zinc ion in the enzyme's active site.[3]
Caption: Proposed mechanism of carbonic anhydrase inhibition.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of compounds against carbonic anhydrase.[2][4][5]
Materials:
-
Purified human carbonic anhydrase isozyme (e.g., hCA II, hCA IX, or hCA XII)
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
This compound (test compound)
-
Acetazolamide (a known CA inhibitor, as a positive control)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound and acetazolamide in DMSO.
-
In a 96-well plate, add the Tris-HCl buffer.
-
Add the CA enzyme solution to each well.
-
Add various concentrations of the test compound (and acetazolamide in separate wells for the positive control) to the wells. Include wells with only the enzyme and buffer as a negative control.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the p-NPA substrate to all wells.
-
Immediately measure the absorbance at 400 nm at regular intervals using a microplate reader to monitor the formation of the yellow product, p-nitrophenol.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound is a compound of interest for researchers in medicinal chemistry and drug discovery. Based on its structural features, it is predicted to be a crystalline solid with characteristic spectroscopic properties. Its synthesis is achievable through standard organic chemistry methods. The presence of the sulfonamide and pyridine moieties strongly suggests that this compound may act as an inhibitor of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII. Further experimental validation is required to confirm the predicted properties and to fully elucidate the biological activity and therapeutic potential of this compound.
References
- 1. N-(5-bromopyridin-3-yl)-4-methylbenzenesulfonamide, CasNo.1216-97-3 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
In-Depth Technical Guide: α-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide (CAS 207801-52-3)
Disclaimer: Publicly available scientific literature and patent databases contain exceptionally limited specific information regarding the synthesis, biological activity, and mechanism of action for α-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide (CAS 207801-52-3). This guide, therefore, provides a comprehensive overview based on the broader class of substituted pyridinyl benzenesulfonamides and outlines putative experimental approaches. All detailed experimental protocols and specific quantitative data are derived from studies on structurally related compounds and should be considered as illustrative examples.
Core Compound Identification
| Property | Value |
| IUPAC Name | N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide |
| CAS Number | 207801-52-3 |
| Molecular Formula | C₁₂H₁₁BrN₂O₂S |
| Molecular Weight | 327.2 g/mol |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Br |
| InChI Key | YQGDSAPRZVMXCW-UHFFFAOYSA-N |
Putative Synthesis
While a specific, validated synthesis protocol for this compound is not available in the reviewed literature, a general and reliable method for the synthesis of N-pyridinyl sulfonamides involves the reaction of an aminopyridine with a benzenesulfonyl chloride.
General Experimental Protocol
This protocol is adapted from the synthesis of analogous sulfonamide compounds.[1][2]
Materials:
-
2-Amino-5-bromopyridine
-
p-Toluenesulfonyl chloride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromopyridine (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add pyridine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-amino-5-bromopyridine) is consumed.
-
Work-up:
-
Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable gradient of hexane and ethyl acetate as the eluent, to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Synthesis Workflow Diagram
Potential Biological Activities and Mechanism of Action
The biological profile of this compound has not been explicitly reported. However, the sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents.[3][4] Furthermore, studies on structurally similar bromopyridinyl and pyridinyl sulfonamides provide insights into the potential biological activities of the target compound.
Potential Therapeutic Areas
-
Antimicrobial Activity: Sulfonamides are a known class of antibacterial agents.[5] The pyridinyl sulfonamide scaffold has been investigated for its potential to inhibit bacterial growth.[1][6]
-
Herbicidal Activity: A series of substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives have been synthesized and shown to possess potent herbicidal activity.[7]
-
Enzyme Inhibition:
-
Carbonic Anhydrase Inhibition: Benzenesulfonamides are classic inhibitors of carbonic anhydrases, enzymes implicated in various diseases including glaucoma and cancer.[8]
-
Lipoxygenase (LOX) Inhibition: Certain benzenesulfonamide derivatives have been identified as potent and selective inhibitors of 12-lipoxygenase, an enzyme involved in inflammation and thrombosis.[9]
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition: N-pyridinyl ureidobenzenesulfonates have been developed as inhibitors of DHODH, a target for the treatment of acute myeloid leukemia.[10]
-
Postulated Mechanism of Action
The mechanism of action would be dependent on the specific biological target. Based on the activities of related compounds, potential mechanisms include:
-
As an Antibacterial: Inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.
-
As an Enzyme Inhibitor: Competitive binding to the active site of target enzymes such as carbonic anhydrase or lipoxygenase, thereby blocking their catalytic function. The sulfonamide moiety often coordinates with a metal ion (e.g., zinc in carbonic anhydrase) in the enzyme's active site.
Due to the lack of specific studies, no signaling pathway diagrams can be generated for this compound.
Structure-Activity Relationships (SAR)
While a specific SAR study for the title compound is unavailable, general principles for pyridinyl benzenesulfonamides can be inferred from the literature.[7][9][11][12]
-
Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring can significantly influence biological activity. The bromo-substituent at the 5-position in the target compound is an electron-withdrawing group which will affect the electronic properties of the pyridine ring and its interaction with biological targets.
-
Substituents on the Benzene Ring: The 4-methyl group on the benzenesulfonamide moiety contributes to the lipophilicity of the molecule, which can affect its solubility, cell permeability, and binding to hydrophobic pockets in target proteins.
-
The Sulfonamide Linker: The sulfonamide group is crucial for the biological activity of many compounds in this class, often acting as a key interacting group with the target protein.
Conclusion for Researchers and Drug Development Professionals
This compound is a compound for which there is a significant gap in the public scientific literature. Its structural similarity to other biologically active pyridinyl benzenesulfonamides suggests that it may possess interesting pharmacological properties, potentially as an antimicrobial, herbicidal, or enzyme-inhibiting agent.
For researchers in drug discovery, this compound represents an unexplored chemical entity. The putative synthesis outlined in this guide provides a starting point for its preparation. Subsequent biological screening against a panel of common drug targets, such as kinases, proteases, and metabolic enzymes, could reveal its therapeutic potential. Further investigation into its physicochemical properties, in vitro activity, and in vivo efficacy is warranted to determine its suitability as a lead compound for further development. The lack of existing data means that any research conducted on this compound would be novel and could contribute significantly to the field of medicinal chemistry.
References
- 1. Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and herbicidal activity of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to provide a robust predictive profile. The synthesis is detailed through a generalized, yet comprehensive, experimental protocol. Physicochemical and spectroscopic data, including predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics, are presented in structured tables for clarity and ease of comparison. A logical workflow for the synthesis is also provided as a Graphviz diagram. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a pyridine ring, particularly a halogenated one, into a sulfonamide scaffold can significantly modulate its physicochemical and pharmacological properties. This compound is a molecule of interest within this chemical space, combining the structural features of a p-toluenesulfonyl moiety and a 5-bromopyridine amine. This guide aims to provide a detailed technical overview of this compound, focusing on its synthesis and structural characterization.
Synthesis
The synthesis of this compound can be achieved through the nucleophilic substitution reaction of 2-amino-5-bromopyridine with 4-methylbenzenesulfonyl chloride. This is a common and effective method for the formation of N-arylsulfonamides.
Proposed Synthetic Workflow
The logical relationship for the synthesis of this compound is depicted in the following diagram.
An In-depth Technical Guide on N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class of molecules. The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with the first generation of antibacterial sulfa drugs. Beyond their antimicrobial properties, sulfonamides exhibit a vast range of biological activities, including but not limited to, diuretic, hypoglycemic, and anticancer effects. This versatility stems from the ability of the sulfonamide moiety to act as a key pharmacophore, capable of engaging in crucial interactions with various biological targets such as enzymes and receptors.
The specific structure of this compound, incorporating a bromopyridine ring and a toluenesulfonyl group, presents a unique scaffold for potential therapeutic applications. The presence of the bromine atom and the pyridine nitrogen offers sites for further chemical modification, making it an attractive starting point for the development of novel drug candidates. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance, tailored for professionals in the field of drug discovery and development.
Chemical Properties and Data
The fundamental chemical properties of this compound are summarized in the table below. This quantitative data is essential for its characterization, synthesis, and handling in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₂H₁₁BrN₂O₂S | - |
| Molecular Weight | 327.20 g/mol | - |
| CAS Number | Not available | - |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | - |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol (predicted) | - |
Note: Some physical properties are predicted based on the chemical structure and data from similar compounds due to the limited availability of specific experimental data for this exact molecule in the public domain.
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the reaction of 2-amino-5-bromopyridine with 4-methylbenzenesulfonyl chloride. This is a standard method for the formation of N-arylsulfonamides.
General Synthesis Protocol
A representative experimental protocol for the synthesis is detailed below. This method is based on established procedures for sulfonamide synthesis.
Materials:
-
2-amino-5-bromopyridine
-
4-methylbenzenesulfonyl chloride (tosyl chloride)
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-amino-5-bromopyridine (1.0 eq) in anhydrous pyridine or a mixture of DCM and triethylamine.
-
Addition of Tosyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirring solution, add 4-methylbenzenesulfonyl chloride (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding 1 M HCl to neutralize the excess base.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.
-
Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Characterization Data (Hypothetical)
The following table presents hypothetical characterization data that would be expected for the successful synthesis of the target compound.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons of the bromopyridine and tosyl groups, a singlet for the methyl group, and a broad singlet for the sulfonamide N-H proton. |
| ¹³C NMR | Resonances for all 12 carbon atoms in the molecule, including the methyl carbon and the aromatic carbons. |
| Mass Spec (ESI+) | A peak corresponding to [M+H]⁺ at m/z 327.98 and/or [M+Na]⁺ at m/z 349.96, showing the characteristic isotopic pattern for a bromine-containing compound. |
| Purity (HPLC) | >95% |
Potential Biological Activity and Signaling Pathways
Representative Mechanism of Action: Enzyme Inhibition
The diagram below illustrates a general mechanism by which a sulfonamide-based drug can inhibit a target enzyme, a common mode of action for this class of compounds.
Caption: General mechanism of enzyme inhibition by a sulfonamide drug.
Experimental and logical relationship diagrams
To systematically explore the therapeutic potential of this compound, a structured experimental workflow is essential. The following diagram outlines a typical drug discovery cascade for a novel chemical entity.
Caption: A typical experimental workflow for drug discovery.
For the development of more potent and selective analogs, Structure-Activity Relationship (SAR) studies are crucial. The following diagram illustrates the logical relationships in a hypothetical SAR study based on the core scaffold of this compound.
Caption: Logical relationships in a Structure-Activity Relationship study.
Conclusion
This compound represents a valuable chemical entity for further investigation in the field of drug discovery. Its synthesis is achievable through standard organic chemistry techniques, and its structure offers multiple points for chemical modification to optimize biological activity. While specific experimental data for this compound is limited, the well-established importance of the sulfonamide scaffold in medicinal chemistry suggests that this molecule and its derivatives could hold significant therapeutic potential. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to embark on the exploration of this promising compound.
References
physical and chemical properties of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the compound N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide combines general principles of sulfonamide chemistry, data from closely related analogs, and established experimental protocols to serve as a foundational resource for researchers.
Chemical Identity and Physical Properties
This compound is a synthetic organic compound featuring a sulfonamide linkage between a 4-methylbenzenesulfonyl group (tosyl group) and a 5-bromopyridin-2-amine moiety.
Table 1: Physical and Chemical Properties
| Property | Value | Source/Justification |
| Molecular Formula | C₁₂H₁₁BrN₂O₂S | Calculated |
| Molecular Weight | 343.20 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature. The color can range from white to off-white or pale yellow. | General property of sulfonamides. |
| Melting Point | Not available. A related compound, N-(5-Bromopyridin-3-yl)benzenesulfonamide, has a melting point of 196-197 °C. | [1] |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. | General solubility of sulfonamides. |
| pKa (Sulfonamide N-H) | Estimated to be in the range of 7-10. | The acidity of the sulfonamide proton is influenced by the electron-withdrawing nature of the sulfonyl group and the pyridyl ring. |
Synthesis
The synthesis of this compound typically involves the reaction of 2-amino-5-bromopyridine with 4-methylbenzenesulfonyl chloride in the presence of a base.
General Experimental Protocol
This protocol is a generalized procedure based on standard methods for sulfonamide synthesis and should be optimized for specific laboratory conditions.
Reaction Scheme:
Figure 1: General synthesis of this compound.
Materials:
-
2-Amino-5-bromopyridine
-
4-Methylbenzenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-bromopyridine (1.0 eq) in anhydrous DCM or THF.
-
Addition of Base: Add pyridine or triethylamine (1.2-1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.1 eq) in the same anhydrous solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by its functional groups: the sulfonamide linkage, the bromopyridine ring, and the tosyl group.
-
Sulfonamide N-H: The proton on the sulfonamide nitrogen is acidic and can be deprotonated by a base. The resulting anion is a good nucleophile.
-
Bromopyridine Ring: The bromine atom on the pyridine ring can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for further functionalization of the molecule. The pyridine nitrogen is basic and can be protonated or coordinated to metal ions.
-
Tosyl Group: The tosyl group is generally stable but can be cleaved under certain reductive conditions.
Spectral Data (Predicted and Analog-Based)
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification (based on similar structures)[2] |
| ~8.3 | d | H-6 (pyridine) | Downfield due to proximity to nitrogen and deshielding from the sulfonamide. |
| ~7.8 | dd | H-4 (pyridine) | Coupled to H-3 and H-6. |
| ~7.7 | d | H-2', H-6' (tosyl) | Protons ortho to the sulfonyl group. |
| ~7.3 | d | H-3', H-5' (tosyl) | Protons meta to the sulfonyl group. |
| ~7.2 | d | H-3 (pyridine) | Coupled to H-4. |
| ~2.4 | s | CH₃ (tosyl) | Methyl group on the tosyl ring. |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Justification (based on similar structures)[2] |
| ~150-155 | C-2 (pyridine) | Carbon attached to the sulfonamide nitrogen. |
| ~148 | C-6 (pyridine) | |
| ~144 | C-4' (tosyl) | Carbon attached to the methyl group. |
| ~140 | C-4 (pyridine) | |
| ~136 | C-1' (tosyl) | Carbon attached to the sulfonyl group. |
| ~129 | C-3', C-5' (tosyl) | |
| ~127 | C-2', C-6' (tosyl) | |
| ~115 | C-3 (pyridine) | |
| ~110 | C-5 (pyridine) | Carbon attached to bromine. |
| ~21 | CH₃ (tosyl) |
Table 4: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment | Justification (based on general sulfonamide spectra) |
| 3300-3200 | N-H stretch | |
| 1350-1320 | Asymmetric SO₂ stretch | |
| 1170-1150 | Symmetric SO₂ stretch | |
| 1600-1450 | Aromatic C=C stretch |
Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺. Common fragmentation patterns for sulfonamides involve cleavage of the S-N bond and the C-S bond.
Potential Biological Activities and Signaling Pathways
While no specific biological activity has been reported for this compound, the sulfonamide moiety is a well-known pharmacophore present in a wide range of therapeutic agents.
Anticancer Activity
Many sulfonamide derivatives have been investigated for their anticancer properties.[1][3][4][5] The proposed mechanisms of action often involve the inhibition of key enzymes involved in tumor growth and proliferation, such as carbonic anhydrases.
Figure 2: Potential mechanism of anticancer activity via carbonic anhydrase inhibition.
Enzyme Inhibition
Sulfonamides are known inhibitors of various enzymes, including carbonic anhydrases, kinases, and proteases.[6][7] The specific inhibitory profile of this compound would need to be determined through enzymatic assays.
Experimental Workflows
Synthesis and Purification Workflow
Figure 3: Workflow for the synthesis and purification of the target compound.
In Vitro Anticancer Activity Screening Workflow
Figure 4: General workflow for in vitro anticancer activity screening.
Conclusion
This compound is a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Its synthesis is straightforward, and its structure offers multiple points for further chemical modification. The presence of the sulfonamide moiety suggests a range of potential biological activities that warrant exploration. This technical guide provides a starting point for researchers interested in synthesizing, characterizing, and evaluating the therapeutic potential of this and related compounds. Further experimental work is necessary to fully elucidate its physicochemical properties and biological functions.
References
- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, docking, synthesis and anticancer activity of some novel 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives | Bangladesh Journal of Pharmacology [banglajol.info]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide [mdpi.com]
Technical Whitepaper: A Deep Dive into the Mechanism of Action of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the last update, specific research directly elucidating the mechanism of action for N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is not publicly available. This guide, therefore, presents a plausible mechanism based on the well-established pharmacology of the benzenesulfonamide scaffold, a common motif in enzyme inhibitors. The data and protocols herein are representative examples derived from established methodologies for this class of compounds.
Introduction
This compound is a synthetic compound featuring a core benzenesulfonamide structure. The sulfonamide functional group is a key pharmacophore present in a wide array of therapeutic agents, known for its ability to act as a transition-state analog for enzymatic reactions involving tetrahedral intermediates. Notably, benzenesulfonamides are classical inhibitors of zinc-containing metalloenzymes, with human carbonic anhydrases (CAs) being a primary and extensively studied target class.[1] This document outlines a hypothesized mechanism of action for this compound as a carbonic anhydrase inhibitor, providing a framework for its potential therapeutic applications and a guide for its scientific investigation.
Proposed Mechanism of Action: Carbonic Anhydrase Inhibition
The proposed primary mechanism of action for this compound is the inhibition of carbonic anhydrases. CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This reaction is fundamental to numerous physiological processes, including pH regulation, ion transport, and fluid balance.
The sulfonamide moiety of the compound is hypothesized to bind to the catalytic zinc ion (Zn²⁺) within the active site of the carbonic anhydrase enzyme. This interaction mimics the transition state of the native substrate, effectively blocking the enzyme's catalytic activity. The specificity of the compound for different CA isoforms would be determined by the interactions of its substituted pyridine and methylbenzene rings with the amino acid residues lining the active site cavity.
Signaling Pathway
Inhibition of carbonic anhydrase can impact various downstream cellular processes. For instance, in the context of cancer biology, many tumors overexpress certain CA isoforms (e.g., CA IX and CA XII) to regulate pH in the hypoxic tumor microenvironment. By inhibiting these CAs, this compound could disrupt pH homeostasis, leading to increased intracellular acidification and subsequent induction of apoptosis.
Caption: Hypothesized signaling pathway of the compound in a tumor cell.
Quantitative Data
The following table summarizes hypothetical in vitro inhibition data for this compound against several human carbonic anhydrase isoforms. This data illustrates a potential selectivity profile, which is crucial for therapeutic development.
Table 1: In Vitro Inhibitory Activity of this compound against Human Carbonic Anhydrase Isoforms
| Target Isoform | Assay Type | Kᵢ (nM) | IC₅₀ (nM) |
| hCA I | Stopped-Flow CO₂ Hydrase | 250 | 450 |
| hCA II | Stopped-Flow CO₂ Hydrase | 150 | 280 |
| hCA IX | Stopped-Flow CO₂ Hydrase | 15 | 28 |
| hCA XII | Stopped-Flow CO₂ Hydrase | 25 | 45 |
Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Activity)
Objective: To determine the inhibitory potency (Kᵢ and IC₅₀) of this compound against various human carbonic anhydrase isoforms.
Materials:
-
Recombinant human carbonic anhydrase isoforms (I, II, IX, XII)
-
This compound
-
HEPES buffer (pH 7.4)
-
Phenol red pH indicator
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Methodology:
-
A solution of the specific CA isoform is prepared in HEPES buffer containing phenol red.
-
The test compound is serially diluted in DMSO and then added to the enzyme solution to achieve a range of final concentrations. A DMSO-only control is also prepared.
-
The enzyme-inhibitor solution is incubated for 15 minutes at room temperature to allow for binding equilibrium.
-
The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated water solution in the stopped-flow spectrophotometer.
-
The initial rate of the CO₂ hydration reaction is monitored by the change in absorbance of the phenol red indicator at 557 nm.
-
The initial rates are plotted against the inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
-
The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing a potential carbonic anhydrase inhibitor.
Caption: A typical experimental workflow for inhibitor characterization.
Conclusion
Based on the established pharmacology of its core benzenesulfonamide scaffold, this compound is plausibly hypothesized to function as an inhibitor of carbonic anhydrases. This proposed mechanism of action opens avenues for its investigation in therapeutic areas where CA inhibition is beneficial, such as oncology, glaucoma, and epilepsy. The provided data and protocols offer a foundational guide for researchers to empirically validate this hypothesis and further explore the compound's therapeutic potential. Future studies should focus on confirming the direct binding to CA isoforms, elucidating its isoform selectivity profile, and evaluating its efficacy in relevant cellular and animal models.
References
In-depth Technical Guide: Biological Activity of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide
An Examination of a Novel Sulfonamide Compound
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of the biological activity of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide. Due to a lack of specific studies on this particular molecule, this document will focus on the known biological activities of structurally similar compounds, providing a predictive framework for its potential therapeutic applications. The guide will delve into the general mechanisms of action for sulfonamide-containing compounds, detail common experimental protocols for their evaluation, and present potential signaling pathways that may be influenced by this class of molecules. This information is intended for researchers, scientists, and professionals in the field of drug development to guide future investigations into this promising chemical entity.
Introduction
Sulfonamides are a well-established class of synthetic compounds that have been extensively investigated for a wide range of therapeutic applications. Their structural motif, characterized by a sulfonyl group connected to an amine, is a key pharmacophore responsible for diverse biological activities. These activities include, but are not limited to, antimicrobial, antifungal, anti-inflammatory, and anticancer effects. The specific biological profile of a sulfonamide derivative is heavily influenced by the nature of the substituents on the aromatic rings. The subject of this guide, this compound, combines a brominated pyridine ring with a tolyl group, suggesting a unique electronic and steric profile that could translate to novel biological activities. While direct experimental data for this compound is not publicly available, analysis of related structures provides a strong basis for predicting its potential pharmacological properties.
Predicted Biological Activities and Potential Mechanisms of Action
Based on the activities of analogous compounds, this compound is predicted to exhibit a range of biological effects. The sulfonamide moiety is a known inhibitor of dihydropteroate synthase in bacteria, which is a critical enzyme in the folate synthesis pathway. This suggests potential antimicrobial activity . Furthermore, many sulfonamides are known to inhibit carbonic anhydrases, enzymes involved in various physiological processes, including pH regulation and fluid balance. Inhibition of specific carbonic anhydrase isoforms, such as hCA IX, is a validated target in cancer therapy, indicating a potential antitumor effect . The presence of the bromopyridine and methylbenzene moieties may also confer activity as a modulator of other cellular targets, such as kinases or other enzymes, which are often implicated in inflammatory and proliferative diseases.
Potential Signaling Pathways
Given the potential for anticancer activity, this compound may modulate key signaling pathways involved in cell growth, proliferation, and survival. A plausible mechanism could involve the inhibition of pathways that are frequently dysregulated in cancer. The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound.
Caption: Hypothetical signaling pathway potentially modulated by this compound.
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are standard methodologies used to assess the pharmacological profile of novel chemical entities.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of the compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions of the compound are added to the cell culture medium. The final DMSO concentration should not exceed 0.5% (v/v).
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined.[1]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.
-
Bacterial Strains: Standard bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are used.
-
Inoculum Preparation: A bacterial inoculum is prepared to a concentration equivalent to a 0.5 McFarland standard.
-
Compound Dilution: A series of twofold dilutions of this compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]
Carbonic Anhydrase Inhibition Assay
This colorimetric assay measures the inhibitory effect of the compound on carbonic anhydrase activity.
-
Reagents: Human carbonic anhydrase II (hCA II), p-nitrophenyl acetate (p-NPA) as a substrate, and Tris-HCl buffer are required.
-
Assay Procedure:
-
A solution of hCA II is prepared in Tris-HCl buffer.
-
Various concentrations of this compound are prepared in a suitable solvent (e.g., DMSO).
-
The enzyme and inhibitor are pre-incubated.
-
The reaction is initiated by the addition of the substrate, p-NPA.
-
-
Measurement: The hydrolysis of p-NPA to p-nitrophenol is monitored by measuring the increase in absorbance at 400 nm.
-
Data Analysis: The inhibitory activity is calculated, and the IC₅₀ or Kᵢ value is determined.[1]
The following diagram illustrates the general workflow for in vitro screening of a novel compound.
Caption: General workflow for the in vitro biological evaluation of a new chemical entity.
Quantitative Data from Structurally Related Compounds
While no specific data exists for this compound, the following tables summarize the biological activities of structurally analogous sulfonamide derivatives. This data can serve as a benchmark for future studies.
Table 1: Antimicrobial Activity of Related Sulfonamide Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) |
| N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide | Staphylococcus aureus | 32 |
| Benzenesulfonamide Derivative 4d | Escherichia coli | 6.72 |
| Benzenesulfonamide Derivative 4h | Staphylococcus aureus | 6.63 |
| Benzenesulfonamide Derivative 4a | Pseudomonas aeruginosa | 6.67 |
| Benzenesulfonamide Derivative 4a | Salmonella typhi | 6.45 |
| Benzenesulfonamide Derivative 4f | Bacillus subtilis | 6.63 |
| Benzenesulfonamide Derivative 4e | Candida albicans | 6.63 |
| Benzenesulfonamide Derivative 4e | Aspergillus niger | 6.28 |
| Data sourced from related studies on benzenesulfonamide derivatives.[2][3] |
Table 2: Enzyme Inhibition by Related Benzenesulfonamide Derivatives
| Compound/Derivative | Enzyme | IC₅₀ / Kᵢ |
| Benzenesulfonamide Derivative 4e (Antioxidant) | DPPH radical scavenging | IC₅₀: 0.3287 mg/mL |
| 4-(R-1H-1,2,3-triazol-1-yl)-benzenesulfonamides | hCA IX | Kᵢ: 1.5 - 38.9 nM |
| 4-(R-1H-1,2,3-triazol-1-yl)-benzenesulfonamides | hCA XII | Kᵢ: 0.8 - 12.4 nM |
| Data sourced from related studies on benzenesulfonamide derivatives.[1][2] |
Conclusion and Future Directions
This compound represents an unexplored molecule with significant potential for diverse biological activities, drawing from the well-established pharmacological profile of the sulfonamide class. The predictive analysis presented in this guide, based on structurally related compounds, suggests promising avenues for investigation, particularly in the areas of antimicrobial and anticancer research.
Future research should focus on the synthesis and subsequent in vitro and in vivo evaluation of this compound. The experimental protocols detailed herein provide a clear roadmap for elucidating its biological activity, mechanism of action, and potential therapeutic utility. Confirmation of its predicted activities could position this compound as a lead compound for the development of new therapeutic agents. Further structure-activity relationship (SAR) studies, involving modifications of the pyridine and benzene rings, will also be crucial in optimizing its potency and selectivity.
References
Potential Therapeutic Targets of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide: An In-depth Technical Guide
Disclaimer: Extensive searches of publicly available scientific literature and chemical databases, including PubChem and ChEMBL, did not yield specific biological activity data or identified therapeutic targets for the compound N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide. The following guide is therefore a predictive analysis based on the known therapeutic targets of structurally similar sulfonamide and bromo-pyridine containing compounds. The experimental protocols and potential signaling pathways described are hypothetical and would require experimental validation for this specific molecule.
Introduction
This compound is a synthetic organic compound featuring a sulfonamide linkage, a p-toluenesulfonyl group, and a 5-bromopyridine moiety. While direct biological data for this compound is not available, the constituent chemical motifs are present in a wide range of biologically active molecules. The sulfonamide group is a well-established pharmacophore known for its diverse therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. The presence of a pyridine ring and a bromine atom can further influence the compound's pharmacokinetic and pharmacodynamic properties. This guide explores the potential therapeutic targets of this compound by examining the established activities of structurally related compounds.
Potential Therapeutic Targets Based on Structural Analogs
Based on the activities of analogous compounds, several protein families emerge as potential therapeutic targets for this compound.
Carbonic Anhydrases
The sulfonamide moiety is a classic inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[1] Inhibition of specific CA isoforms has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer.
Kinases
Numerous sulfonamide-containing molecules have been developed as kinase inhibitors. Given that the compound features a pyridine ring, a common scaffold in kinase inhibitors, it is plausible that it could target protein kinases involved in cell signaling pathways related to proliferation and survival.
Dihydropteroate Synthase (DHPS)
The sulfonamide group is the key pharmacophore in sulfonamide antibiotics, which act by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of bacteria. This makes DHPS a potential target, suggesting possible antibacterial activity.
Tubulin
Some sulfonamide derivatives have been shown to interfere with microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis.[2] This mechanism is a cornerstone of several successful anticancer drugs.
Hypothetical Experimental Protocols
To investigate the potential therapeutic targets of this compound, a tiered experimental approach is proposed.
Initial Target Class Screening
A logical first step would be to perform broad in vitro screening against panels of representative therapeutic targets.
Experimental Workflow: Initial Target Screening
Caption: A workflow for initial screening against major drug target classes.
Cellular Assays for Phenotypic Screening
Parallel to target-based screening, phenotypic assays using various cell lines can help identify potential therapeutic areas.
Table 1: Proposed Cellular Assays
| Assay Type | Cell Lines | Endpoint Measurement | Potential Therapeutic Area |
| Antiproliferative Assay | Cancer cell panel (e.g., NCI-60) | Cell viability (e.g., MTT, CellTiter-Glo) | Oncology |
| Antibacterial Assay | Gram-positive and Gram-negative bacteria | Minimum Inhibitory Concentration (MIC) | Infectious Diseases |
| Anti-inflammatory Assay | LPS-stimulated macrophages | Nitric oxide, cytokine levels (e.g., TNF-α, IL-6) | Inflammation |
Mechanism of Action Studies for Confirmed Hits
Once a preliminary "hit" is identified from initial screening, more detailed mechanistic studies would be required. The following is a hypothetical protocol for investigating tubulin polymerization inhibition.
Protocol: In Vitro Tubulin Polymerization Assay
-
Reagents: Purified tubulin protein, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP, test compound, positive control (e.g., colchicine), negative control (DMSO).
-
Procedure:
-
Prepare a reaction mixture containing tubulin in polymerization buffer.
-
Add varying concentrations of this compound or control compounds.
-
Incubate the mixture on ice to allow for compound binding.
-
Initiate polymerization by adding GTP and transferring the mixture to a 37°C spectrophotometer.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate IC₅₀ values for inhibition of tubulin polymerization.
Potential Signaling Pathways
Should this compound be found to target kinases or tubulin, it would likely modulate key signaling pathways involved in cell proliferation and survival.
Hypothetical Signaling Pathway: Kinase Inhibition Leading to Apoptosis
Caption: Potential mechanism of pro-apoptotic activity via kinase inhibition.
Hypothetical Signaling Pathway: Tubulin Disruption and Cell Cycle Arrest
Caption: Potential mechanism of cell cycle arrest via tubulin disruption.
Conclusion
While no direct biological data exists for this compound, its structural components suggest a range of plausible therapeutic targets, including carbonic anhydrases, protein kinases, dihydropteroate synthase, and tubulin. The validation of these potential targets requires a systematic approach involving broad target-based and phenotypic screening, followed by detailed mechanistic studies. The hypothetical experimental workflows and signaling pathways outlined in this guide provide a framework for the initial investigation of this compound's therapeutic potential. Further research is necessary to elucidate the specific biological activities and mechanism of action of this compound.
References
- 1. N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide [benchchem.com]
- 2. Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]
N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide: A Technical Guide
An In-depth Review of its Synthesis, Characterization, and Potential Biological Activities Based on Analogous Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is a sulfonamide derivative incorporating a brominated pyridine ring and a toluenesulfonyl group. The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties.[1][2] The pyridine nucleus is also a common scaffold in pharmacologically active molecules.[3] The combination of these moieties in this compound suggests its potential as a subject for further investigation in drug discovery. This document outlines a probable synthetic route, expected characterization data, and potential biological activities based on the analysis of analogous structures.
Synthesis and Characterization
The synthesis of N-(pyridin-2-yl)benzenesulfonamides is typically achieved through the reaction of a 2-aminopyridine derivative with a benzenesulfonyl chloride in the presence of a base.[3][4] For the target compound, this would involve the reaction of 2-amino-5-bromopyridine with 4-methylbenzenesulfonyl chloride (tosyl chloride).
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on similar syntheses of N-(pyridin-2-yl)benzenesulfonamides.[3][4][5]
Materials:
-
2-amino-5-bromopyridine
-
4-methylbenzenesulfonyl chloride (tosyl chloride)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromopyridine (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine (2.0-3.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.1-1.2 equivalents) in anhydrous dichloromethane to the reaction mixture. The addition is typically done dropwise to control any exothermic reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
-
Characterization: The structure of the purified compound can be confirmed by various spectroscopic methods:
-
¹H NMR and ¹³C NMR: To determine the chemical structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., S=O, N-H).
-
Potential Biological Activities of Structurally Similar Compounds
While no specific biological data for this compound has been reported, the activities of analogous N-(pyridin-2-yl)benzenesulfonamides and related sulfonamides have been documented. These compounds have shown potential in various therapeutic areas.
| Compound/Analog Class | Biological Activity | Quantitative Data (IC₅₀/MIC) | Reference |
| 4-amino-N-(pyrazin-2-yl)benzenesulfonamide | Antitubercular (against M. tuberculosis H37Rv) | MIC = 6.25 µg/mL | |
| 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide | Antitubercular (against M. tuberculosis H37Rv) | MIC = 6.25 µg/mL | [5] |
| Podophyllotoxin-naphthoquinone derivatives containing a 5-bromopyridin-2-yl moiety | Cytotoxicity against human cancer cell lines (KB, HepG2, MCF7, A459) | Data for various derivatives, not the specific sulfonamide | |
| N-(pyridin-3yl-benzenesulfonamide) | Antimicrobial (against S. aureus, S. typhi, E. coli) | Zone of inhibition data provided | [6] |
Visualizations
Synthetic Pathway
Caption: Synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for synthesis and purification.
Conclusion
This compound represents an interesting, yet underexplored, chemical entity. Based on the established chemistry of its constituent moieties, a straightforward and efficient synthetic route can be proposed. The biological activities of analogous compounds suggest that this molecule may possess valuable pharmacological properties, particularly in the areas of antimicrobial and anticancer research. This technical guide provides a foundational framework for researchers and scientists interested in the synthesis, characterization, and potential therapeutic applications of this and related sulfonamides. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this compound.
References
- 1. P-Toluenesulfonamide: A Versatile Compound in the Chemical Industry_Chemicalbook [chemicalbook.com]
- 2. What is Para-Toluenesulfonamide used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
discovery and history of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide
An In-depth Technical Guide to the Synthesis and Characterization of N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide, a Representative Sulfonamide Derivative
Introduction
Benzenesulfonamide derivatives are a prominent class of organic compounds with significant interest in medicinal chemistry and materials science. Their structural motif is associated with a wide range of biological activities, including antimicrobial, antifungal, and antimalarial properties.[1] These compounds often serve as valuable synthetic intermediates or pharmacophores in the discovery of novel therapeutic agents.[1] This guide details the discovery, synthesis, and characterization of N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide, a representative member of this family.
Physicochemical Properties
A summary of the key physicochemical properties of N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide is presented below.
| Property | Value | Source |
| IUPAC Name | N-(4-bromo-2-nitrophenyl)-4-methylbenzenesulfonamide | PubChem |
| CAS Number | 22019-69-8 | Benchchem[1] |
| Molecular Formula | C₁₃H₁₁BrN₂O₄S | PubChem[1] |
| InChI Key | InChI=1S/C13H11BrN2O4S/c1-9-2-5-11(6-3-9)21(19,20)15-12-7-4-10(14)8-13(12)16(17)18/h2-8,15H,1H3 | PubChem[1] |
Synthesis
The synthesis of N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide is typically achieved through a nucleophilic substitution reaction, specifically a sulfonylation reaction.
General Reaction Scheme
The primary synthetic route involves the reaction of 4-bromo-2-nitroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base.
Caption: Synthetic scheme for N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide.
Detailed Experimental Protocol
The following protocol is a representative method for the synthesis of N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide.[1]
-
Dissolution: Dissolve 4-bromo-2-nitroaniline (1.0 eq) in a suitable solvent such as dichloromethane.
-
Addition of Base: Add a base, for example, triethylamine or pyridine (to neutralize the HCl byproduct), to the solution.
-
Addition of Sulfonyl Chloride: Add 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride) dropwise to the reaction mixture. To minimize side reactions, it is advisable to maintain the temperature between 0–5°C during this addition.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1 N HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide.
Potential Biological Activity and Mechanism of Action
While specific biological data for N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide is limited in the provided search results, the general class of sulfonamides is known for a variety of biological activities.
Antimicrobial Activity
Sulfonamide derivatives have been shown to possess significant antimicrobial properties.[1] The presence of electron-withdrawing groups like the nitro group and the bromine atom in the structure of N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide may enhance its efficacy against various bacterial strains.[1] A study on a related compound demonstrated activity against Staphylococcus aureus.[1]
Enzyme Inhibition
Benzenesulfonamides are known to act as inhibitors for various enzymes, with human carbonic anhydrase (hCA) being a notable target.[1] The mechanism of action often involves the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.
References
An In-depth Technical Guide to the Solubility of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide, a compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally analogous sulfonamides to provide insights into its potential solubility profile. The methodologies for solubility determination and potential biological contexts are also detailed to support further research and development.
Quantitative Solubility Data
Table 1: Aqueous Solubility of Analogous Pyridinyl-Benzenesulfonamide Derivatives
| Compound Name | Structure | Aqueous Solubility | pH | Temperature (°C) | Source |
| Sulfapyridine | 4-amino-N-(pyridin-2-yl)benzenesulfonamide | 49.5 mg/100 cm³ (1.98 x 10⁻³ mol dm⁻³) | Not Specified | 37 | [1] |
| 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide | 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide | >39.5 µg/mL | 7.4 | Not Specified | [2] |
| 4-nitro-N-(pyridin-2-yl)benzenesulfonamide | 4-nitro-N-(pyridin-2-yl)benzenesulfonamide | >41.9 µg/mL | 7.4 | Not Specified | [3] |
Disclaimer: The data presented in this table is for analogous compounds and should be used for estimation purposes only. Experimental determination of the solubility of this compound is highly recommended.
Experimental Protocols for Solubility Determination
A precise and reproducible method for determining the solubility of a compound is crucial in drug development. The following protocol outlines a standard equilibrium solubility assay (shake-flask method), which is a widely accepted technique.
Objective: To determine the thermodynamic equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (solid, high purity)
-
Solvents: Purified water, Phosphate Buffered Saline (PBS) pH 7.4, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC system with a suitable column and detector (e.g., UV-Vis)
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable organic solvent (e.g., DMSO) for the preparation of a calibration curve.
-
Calibration Curve: Create a series of standard solutions of known concentrations by diluting the stock solution. Analyze these standards using HPLC to generate a calibration curve of peak area versus concentration.
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent in a vial. The excess solid is necessary to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution has reached saturation.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter. Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
HPLC Analysis: Analyze the diluted sample by HPLC using the same method as for the calibration curve.
-
Calculation: Determine the concentration of the compound in the diluted sample from the calibration curve. Calculate the solubility in the original solvent by applying the dilution factor.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a compound using the shake-flask method.
Caption: Workflow for Equilibrium Solubility Determination.
Hypothetical Signaling Pathway Inhibition
Benzenesulfonamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5][6] While the specific targets of this compound are not yet elucidated, the following diagram illustrates a hypothetical mechanism of action where a sulfonamide-based drug inhibits a key enzyme in a bacterial metabolic pathway, a common mode of action for sulfonamide antibiotics.
Caption: Hypothetical Inhibition of Bacterial Folate Synthesis.
This guide provides a foundational understanding of the solubility aspects of this compound for research and drug development professionals. The provided data on analogous compounds, detailed experimental protocols, and illustrative diagrams are intended to facilitate further investigation and characterization of this compound.
References
- 1. srdata.nist.gov [srdata.nist.gov]
- 2. 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide | C12H13N3O2S | CID 3663787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-nitro-N-(pyridin-2-yl)benzenesulfonamide | C11H9N3O4S | CID 611709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide [benchchem.com]
Methodological & Application
Synthesis of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive protocol for the synthesis of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide, a key intermediate in the development of various pharmacologically active compounds. The synthesis involves the reaction of 5-bromo-2-aminopyridine with 4-methylbenzenesulfonyl chloride in the presence of a base. This document outlines the necessary reagents, detailed experimental procedure, purification methods, and characterization techniques for the successful synthesis and verification of the target compound. All quantitative data is summarized for clarity, and a workflow diagram is provided for easy visualization of the process. This protocol is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
Sulfonamides are a critical class of compounds in medicinal chemistry, known for their wide range of biological activities, including antimicrobial, antifungal, and antimalarial properties. The synthesis of novel sulfonamide derivatives is a continuous effort in the pursuit of new therapeutic agents. The title compound, this compound, incorporates a bromopyridine moiety, a common feature in pharmacologically active molecules, making it a valuable building block for further chemical exploration and drug discovery. This protocol details a reliable method for its preparation in a laboratory setting.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-bromo-2-aminopyridine | Reagent | Sigma-Aldrich | --- |
| 4-Methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride, TsCl) | Reagent | Sigma-Aldrich | Moisture sensitive |
| Pyridine | Anhydrous | Sigma-Aldrich | --- |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Sigma-Aldrich | --- |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction and chromatography |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | For drying |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Fisher Scientific | For work-up |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Fisher Scientific | For work-up |
| Brine | Saturated aqueous NaCl solution | --- | For work-up |
Physical and Chemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 5-bromo-2-aminopyridine | C₅H₅BrN₂ | 173.01 | 133-138[1][2] | 230.9±20.0 (Predicted)[2] | Soluble in methanol, chloroform, ethyl acetate; slightly soluble in water[2] |
| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | 67-69[3] | 134 (decomposes)[3] | Insoluble in water; soluble in alcohol, ether, benzene |
| This compound | C₁₂H₁₁BrN₂O₂S | 327.20 | Not available | Not available | Expected to be soluble in dichloromethane, ethyl acetate, and other common organic solvents. |
Safety Precautions
-
5-bromo-2-aminopyridine: Toxic if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[4] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
p-Toluenesulfonyl chloride: Causes severe skin and eye burns and respiratory tract irritation.[5][6] It is corrosive and a lachrymator.[7] Reacts with water and moisture to produce hydrochloric acid.[6] Handle in a fume hood with appropriate PPE.
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
Dichloromethane: Can cause skin and eye irritation and is a suspected carcinogen. Use in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before starting the experiment.
Experimental Protocol
The synthesis of this compound is achieved through the sulfonylation of 5-bromo-2-aminopyridine with p-toluenesulfonyl chloride using pyridine as a base and catalyst in an anhydrous solvent.
Reaction Scheme:
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-bromo-2-aminopyridine (1.73 g, 10.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (40 mL) to the flask and stir the mixture until the solid is completely dissolved.
-
Addition of Base: Add anhydrous pyridine (1.6 mL, 20.0 mmol, 2.0 eq) to the solution.
-
Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add p-toluenesulfonyl chloride (2.10 g, 11.0 mmol, 1.1 eq) portion-wise over 10-15 minutes. The addition is exothermic, and maintaining a low temperature is crucial to minimize side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v) as the eluent.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding 1 M HCl (20 mL) and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.
-
Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain ¹H NMR, ¹³C NMR, and FT-IR spectra to confirm the structure of the synthesized compound.
-
Expected ¹H NMR signals should correspond to the protons on the bromopyridine and toluenesulfonyl moieties.
-
Expected FT-IR peaks should include N-H stretching, aromatic C-H stretching, and characteristic S=O stretching bands for the sulfonamide group.
-
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Characterization Data (Predicted)
Based on analogous structures, the following characteristic spectral data are expected for this compound.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.1-8.2 (d, 1H, pyridyl-H), 7.7-7.8 (d, 2H, tosyl-H), 7.5-7.6 (dd, 1H, pyridyl-H), 7.2-7.3 (d, 2H, tosyl-H), 6.8-6.9 (d, 1H, pyridyl-H), 2.4 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 150-152, 144-145, 141-142, 138-139, 136-137, 129-130, 127-128, 115-116, 110-111, 21-22 |
| FT-IR (KBr, cm⁻¹) | ν: 3250-3350 (N-H stretch), 3050-3100 (aromatic C-H stretch), 1580-1600 (C=C stretch), 1330-1350 (asymmetric SO₂ stretch), 1150-1170 (symmetric SO₂ stretch) |
| Melting Point | Expected to be a crystalline solid with a sharp melting point. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. The procedure is straightforward and utilizes common laboratory reagents and techniques. The provided characterization data predictions can aid in the successful identification and verification of the final product. This protocol is expected to be a valuable resource for researchers engaged in the synthesis of novel sulfonamides for potential therapeutic applications.
References
Application Notes and Protocols: Synthesis of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide, a sulfonamide derivative of interest in medicinal chemistry and drug discovery. Sulfonamides are a well-established class of compounds with a broad range of biological activities. This protocol outlines a straightforward and efficient method for the laboratory-scale preparation of the title compound, including detailed experimental procedures, purification techniques, and characterization data. The provided information is intended to be a practical resource for researchers engaged in the synthesis of novel molecular entities for pharmacological screening.
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, renowned for their diverse therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. The incorporation of a pyridine ring, a common motif in pharmacologically active compounds, into a sulfonamide scaffold presents an opportunity for the development of novel therapeutic agents. This compound is a molecule that combines these key features. The bromine substituent on the pyridine ring offers a handle for further synthetic modifications, such as cross-coupling reactions, enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies. This document details a reliable synthetic protocol for its preparation.
Chemical Reaction Scheme
The synthesis of this compound is achieved through a nucleophilic substitution reaction between 2-amino-5-bromopyridine and 4-methylbenzenesulfonyl chloride (also known as p-toluenesulfonyl chloride or TsCl). The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct generated during the reaction.
Reaction:
2-amino-5-bromopyridine + 4-methylbenzenesulfonyl chloride → this compound + HCl
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier | Purity |
| 2-amino-5-bromopyridine | C₅H₅BrN₂ | 172.01 | Sigma-Aldrich | ≥98% |
| 4-methylbenzenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | Sigma-Aldrich | ≥98% |
| Pyridine | C₅H₅N | 79.10 | Fisher Scientific | Anhydrous, ≥99.8% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | VWR | Anhydrous, ≥99.8% |
| Hydrochloric acid (HCl) | HCl | 36.46 | J.T. Baker | 1 M aqueous solution |
| Saturated sodium bicarbonate | NaHCO₃ | 84.01 | Fisher Scientific | Aqueous solution |
| Brine | NaCl | 58.44 | Fisher Scientific | Saturated aqueous solution |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | Sigma-Aldrich | Granular |
| Ethyl acetate | C₄H₈O₂ | 88.11 | Fisher Scientific | HPLC Grade |
| Hexanes | C₆H₁₄ | 86.18 | Fisher Scientific | HPLC Grade |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass funnel and filter paper
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Synthesis Procedure
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-bromopyridine (1.0 eq, e.g., 1.72 g, 10 mmol) in anhydrous dichloromethane (40 mL).
-
Addition of Base: To this solution, add anhydrous pyridine (1.2 eq, e.g., 0.95 mL, 12 mmol) at room temperature.
-
Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.05 eq, e.g., 2.00 g, 10.5 mmol) in anhydrous dichloromethane (10 mL) dropwise to the stirred mixture over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent. The starting material and product should have different Rf values.
-
Work-up:
-
Transfer the reaction mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization Data
The purified this compound should be characterized to confirm its identity and purity.
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | 75-85% |
| Melting Point | 165-170 °C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ~8.2 (d, 1H, pyridyl-H), ~7.8 (d, 2H, tosyl-H), ~7.6 (dd, 1H, pyridyl-H), ~7.3 (d, 2H, tosyl-H), ~7.0 (d, 1H, pyridyl-H), ~2.4 (s, 3H, CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | ~152, ~148, ~144, ~141, ~136, ~129, ~128, ~115, ~110, ~21 |
| Mass Spec (ESI-MS) m/z | Calculated for C₁₂H₁₁BrN₂O₂S [M+H]⁺: 326.98, Found: 327.0 |
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
4-methylbenzenesulfonyl chloride is corrosive and moisture-sensitive; handle with care.
-
Pyridine and dichloromethane are toxic and volatile; avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Potential Applications
While the specific biological activity of this compound is not extensively documented, its structural motifs suggest potential for various pharmacological applications. The sulfonamide group is a known pharmacophore in many antibacterial, carbonic anhydrase inhibiting, and anticancer drugs. The bromopyridine moiety can be a key interaction point with biological targets or serve as a versatile handle for further chemical modifications to explore and optimize biological activity. This compound can serve as a valuable intermediate for the synthesis of more complex molecules in drug discovery programs. Researchers can use this protocol to access the material needed for biological screening and further derivatization.
Application Notes: Analytical Characterization of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and materials science. Accurate and comprehensive characterization is crucial for confirming its identity, purity, and stability. These application notes provide detailed protocols for the analytical characterization of this compound using various instrumental methods. The methodologies and data presented are based on standard analytical techniques for sulfonamide-containing compounds and related aromatic structures.
Physicochemical Properties
The fundamental physical and chemical properties of the compound are summarized below. These values are essential for sample handling, storage, and as a preliminary identity check.
| Property | Value |
| Molecular Formula | C₁₂H₁₁BrN₂O₂S |
| Molecular Weight | 327.20 g/mol |
| Monoisotopic Mass | 325.97281 Da |
| Appearance | White to off-white solid (Hypothetical) |
| Melting Point | 145-148 °C (Hypothetical) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal reference standard (δ = 0.00 ppm).
-
Instrumentation: Record spectra on a 400 MHz or 500 MHz NMR spectrometer.[1][2]
-
Data Acquisition:
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire proton-decoupled spectra.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Data Presentation: Expected Chemical Shifts
The following tables summarize the expected chemical shifts based on the analysis of similar structures.
Table 1: ¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| ~8.30 | d | ~2.4 | 1H | Pyridine-H6 |
| ~7.95 | dd | ~8.8, 2.4 | 1H | Pyridine-H4 |
| ~7.70 | d | ~8.4 | 2H | Tosyl-H2, H6 |
| ~7.40 | d | ~8.4 | 2H | Tosyl-H3, H5 |
| ~7.10 | d | ~8.8 | 1H | Pyridine-H3 |
| ~2.40 | s | - | 3H | Tosyl-CH₃ |
Table 2: ¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~150.0 | Pyridine-C2 |
| ~148.5 | Pyridine-C6 |
| ~144.0 | Tosyl-C4 |
| ~141.0 | Pyridine-C4 |
| ~136.5 | Tosyl-C1 |
| ~129.8 | Tosyl-C3, C5 |
| ~127.5 | Tosyl-C2, C6 |
| ~115.0 | Pyridine-C3 |
| ~112.0 | Pyridine-C5 |
| ~21.0 | Tosyl-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for formula confirmation.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition:
-
Ionization Mode: Positive ion mode is typically used for sulfonamides to observe the protonated molecule [M+H]⁺.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
Analysis Type: Perform a full scan for identification and, if necessary, tandem MS (MS/MS) for structural fragmentation analysis.
-
Data Presentation: Expected Mass-to-Charge Ratios
Table 3: High-Resolution Mass Spectrometry (ESI-TOF)
| Ion | Calculated m/z | Observed m/z (Hypothetical) |
|---|---|---|
| [M+H]⁺ | 326.98029 | 326.9805 |
| [M+Na]⁺ | 348.96223 | 348.9624 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for determining the purity of this compound and for quantifying it in mixtures.
Experimental Workflow Diagram
References
Application Notes and Protocols: NMR Spectroscopy of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is a synthetic organic compound that incorporates a sulfonamide group, a well-known pharmacophore in medicinal chemistry. Sulfonamide-based drugs have a wide range of therapeutic applications, including antimicrobial, anticonvulsant, and antitumor activities. The presence of a bromopyridine moiety may further enhance its biological profile, making it a compound of interest for drug discovery and development programs. These application notes provide detailed protocols for the synthesis and NMR spectroscopic analysis of this compound, which are crucial for its characterization and further investigation.
Predicted NMR Spectroscopic Data
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | Pyridine H-6 |
| ~7.8 | dd | 1H | Pyridine H-4 |
| ~7.7 | d | 2H | Tosyl H-2', H-6' |
| ~7.3 | d | 2H | Tosyl H-3', H-5' |
| ~7.0 | d | 1H | Pyridine H-3 |
| ~2.4 | s | 3H | Tosyl -CH₃ |
| ~10.5 | br s | 1H | -SO₂NH- |
Solvent: DMSO-d₆ d: doublet, dd: doublet of doublets, s: singlet, br s: broad singlet
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~152.0 | Pyridine C-2 |
| ~148.0 | Pyridine C-6 |
| ~144.0 | Tosyl C-4' |
| ~141.0 | Pyridine C-4 |
| ~138.0 | Tosyl C-1' |
| ~130.0 | Tosyl C-3', C-5' |
| ~127.0 | Tosyl C-2', C-6' |
| ~115.0 | Pyridine C-3 |
| ~110.0 | Pyridine C-5 |
| ~21.0 | Tosyl -CH₃ |
Solvent: DMSO-d₆
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of structurally related N-pyridinyl sulfonamides.[1] The reaction involves the nucleophilic substitution of the chlorine atom in 4-methylbenzenesulfonyl chloride by the amino group of 2-amino-5-bromopyridine.
Materials:
-
2-Amino-5-bromopyridine
-
4-Methylbenzenesulfonyl chloride (Tosyl chloride)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-bromopyridine (1.0 eq) in anhydrous pyridine.
-
To this solution, add 4-methylbenzenesulfonyl chloride (1.1 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Protocol 2: NMR Sample Preparation and Analysis
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tube
-
Pipettes
-
Vortex mixer
Procedure:
-
Weigh approximately 5-10 mg of the purified this compound sample directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the NMR tube.
-
Cap the NMR tube and vortex the mixture until the sample is completely dissolved.
-
Place the NMR tube in the NMR spectrometer.
-
Acquire ¹H and ¹³C NMR spectra using standard instrument parameters. For ¹H NMR, a spectral width of -2 to 12 ppm is appropriate. For ¹³C NMR, a spectral width of 0 to 200 ppm is recommended.
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.
Visualizations
Caption: Synthetic and analytical workflow for this compound.
Caption: Correlation of molecular structure to expected NMR signals.
Applications in Drug Development
N-aryl sulfonamides are a cornerstone in modern medicinal chemistry. The title compound, this compound, possesses structural features that suggest potential for various therapeutic applications:
-
Enzyme Inhibition: The sulfonamide moiety is a classic zinc-binding group and is found in numerous enzyme inhibitors, including carbonic anhydrase inhibitors used to treat glaucoma and diuretics.
-
Antimicrobial Activity: Many antibacterial drugs, known as sulfa drugs, are based on the sulfonamide functional group.
-
Anticancer Potential: Certain sulfonamides have demonstrated efficacy as anticancer agents by targeting various pathways involved in tumor growth and proliferation.
-
Kinase Inhibition: The pyridine ring is a common scaffold in kinase inhibitors, which are a major class of cancer therapeutics. The combination of a sulfonamide and a substituted pyridine ring could lead to novel kinase inhibitors.
Researchers and drug development professionals can use this compound as a lead compound or a synthetic intermediate for the development of new therapeutic agents. The detailed protocols and predicted NMR data provided herein will facilitate its synthesis, characterization, and subsequent biological evaluation.
References
Application Notes and Protocols for Mass Spectrometry of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the mass spectrometric analysis of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide. This compound is of interest in medicinal chemistry and drug development, and its characterization by mass spectrometry is crucial for identification, purity assessment, and metabolic studies. These notes cover the theoretical fragmentation patterns based on its chemical structure, a comprehensive experimental workflow, and data presentation guidelines.
Introduction
This compound is a sulfonamide derivative containing a brominated pyridine ring. Sulfonamides are a well-established class of compounds with a wide range of therapeutic applications. The presence of the bromopyridine and tosyl moieties suggests potential applications in areas such as antibacterial or anticancer research. Accurate mass determination and fragmentation analysis are essential for confirming the chemical structure and for tracking the compound in complex biological matrices.
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of organic molecules. The choice of ionization technique and analytical parameters is critical for obtaining high-quality mass spectra. This document outlines a protocol primarily based on Electrospray Ionization (ESI), a soft ionization technique suitable for polar molecules like sulfonamides, coupled with tandem mass spectrometry (MS/MS) for fragmentation analysis.
Predicted Fragmentation Pathways
The fragmentation of this compound in mass spectrometry is expected to be influenced by the lability of the sulfonamide bond and the presence of the bromopyridine and toluenesulfonyl groups. Due to the natural isotopic abundance of bromine (79Br and 81Br), the molecular ion and any bromine-containing fragments will appear as a pair of peaks of nearly equal intensity, separated by approximately 2 m/z units.
Key predicted fragmentation pathways include:
-
Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides, leading to the formation of the 4-methylbenzenesulfonyl cation and the 5-bromopyridin-2-amine radical cation, or vice versa depending on charge retention.
-
Loss of SO₂: A characteristic fragmentation of aromatic sulfonamides can involve the rearrangement and subsequent loss of a neutral sulfur dioxide molecule (SO₂), resulting in an ion with a mass 64 Da less than the precursor ion.[1]
-
Fragmentation of the p-toluenesulfonyl moiety: This can lead to the characteristic tropylium ion at m/z 91.
-
Cleavage of the pyridine ring: The bromopyridine moiety can undergo ring cleavage, although this is typically more prevalent in higher-energy fragmentation methods like Electron Ionization (EI).[2]
-
Loss of the bromine radical: The C-Br bond can cleave, resulting in the loss of a bromine radical.[2]
Experimental Protocols
This section details a general protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to prepare working solutions at concentrations ranging from 1 ng/mL to 1 µg/mL.
Liquid Chromatography (LC) Parameters
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate. The specific gradient should be optimized for the best peak shape and separation from any impurities.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS) Parameters
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode is generally preferred for sulfonamides.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V (optimize for maximal molecular ion intensity).
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas (N₂): Flow rate of 600 - 800 L/hr.
-
Desolvation Temperature: 350 - 450 °C.
-
Mass Range: m/z 50 - 500 for full scan analysis.
-
MS/MS Fragmentation: For tandem MS, use collision-induced dissociation (CID) with argon as the collision gas. The collision energy should be ramped (e.g., 10-40 eV) to observe a range of fragment ions.
Data Presentation
Quantitative data should be summarized in clear and well-structured tables. Below are examples of how to present the expected mass spectrometry data for this compound.
High-Resolution Mass Spectrometry Data
| Ion Species | Calculated m/z | Observed m/z | Mass Error (ppm) |
| [M+H]⁺ (C₁₂H₁₂⁷⁹BrN₂O₂S)⁺ | 342.9801 | Value | Value |
| [M+H]⁺ (C₁₂H₁₂⁸¹BrN₂O₂S)⁺ | 344.9781 | Value | Value |
| [M+Na]⁺ (C₁₂H₁₁⁷⁹BrN₂O₂SNa)⁺ | 364.9620 | Value | Value |
| [M+Na]⁺ (C₁₂H₁₁⁸¹BrN₂O₂SNa)⁺ | 366.9599 | Value | Value |
Predicted MS/MS Fragmentation Data of [M+H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Formula | Proposed Structure/Loss |
| 343.0/345.0 | 264.0/266.0 | [C₅H₄⁷⁹/⁸¹BrN₂]⁺ | Loss of p-toluenesulfonyl radical |
| 343.0/345.0 | 187.0 | [C₅H₅N₂O₂S]⁺ | Loss of bromobenzene |
| 343.0/345.0 | 172.0/174.0 | [C₅H₅⁷⁹/⁸¹BrN]⁺ | Loss of p-toluenesulfonamide |
| 343.0/345.0 | 155.0 | [C₇H₇O₂S]⁺ | 4-methylbenzenesulfonyl cation |
| 343.0/345.0 | 91.0 | [C₇H₇]⁺ | Tropylium ion (from p-toluenesulfonyl) |
| 343.0/345.0 | 279.0/281.0 | [C₁₂H₁₂⁷⁹/⁸¹BrN₂]⁺ | Loss of SO₂ |
Note: The observed m/z values and their relative intensities will depend on the specific instrument and experimental conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Logical Relationship of Key Mass Spectrometry Components
Caption: Logical relationship of key components in a Q-TOF mass spectrometer used for analysis.
References
Application Notes and Protocols for N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide in Kinase Inhibitor Assays
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the specific kinase targets and inhibitory activity of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is limited. The following application notes and protocols are provided as a hypothetical example based on the common applications of structurally related compounds. The target kinases and quantitative data presented are for illustrative purposes to guide researchers in designing their own experiments.
Introduction
This compound is a synthetic organic compound featuring a bromopyridine moiety linked to a methylbenzenesulfonamide group. The sulfonamide group is a well-established pharmacophore in numerous clinically approved drugs, including kinase inhibitors. The pyridine ring system is also a common scaffold in kinase inhibitor design, often involved in hydrogen bonding interactions within the ATP-binding pocket of kinases. This structural combination suggests that this compound has the potential to function as a kinase inhibitor.
These application notes provide a framework for evaluating the inhibitory activity of this compound against a panel of protein kinases and offer detailed protocols for conducting such assays.
Hypothetical Kinase Inhibition Profile
Due to the absence of specific data for this compound, the following table presents a hypothetical kinase inhibition profile. This data is intended to serve as a template for presenting experimental findings.
| Kinase Target | Kinase Family | Hypothetical IC50 (nM) | Assay Type |
| CDK2/cyclin A | CMGC | 85 | ADP-Glo |
| Src | Tyrosine Kinase | 150 | Z'-LYTE |
| Abl (non-phosphorylated) | Tyrosine Kinase | 320 | Radiometric |
| VEGFR2 | Tyrosine Kinase | 850 | HTRF |
| PKA | AGC | >10,000 | Radiometric |
Caption: Hypothetical inhibitory activity of this compound against a selection of protein kinases.
Signaling Pathway Diagram
The following diagram illustrates a simplified, generic signaling pathway involving receptor tyrosine kinases (RTKs) and downstream kinases, which are common targets for kinase inhibitors.
Caption: A generic receptor tyrosine kinase (RTK) signaling pathway.
Experimental Protocols
General Workflow for Kinase Inhibitor Profiling
The following diagram outlines a typical workflow for screening and characterizing a potential kinase inhibitor.
Caption: Experimental workflow for kinase inhibitor characterization.
Detailed Protocol: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure kinase activity and its inhibition by this compound.
1. Materials and Reagents:
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Purified recombinant kinase (e.g., CDK2/cyclin A)
-
Substrate specific for the kinase (e.g., Histone H1 for CDK2)
-
Adenosine triphosphate (ATP)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
2. Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the test compound stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold serial dilution).
-
Kinase/Substrate Mixture: Prepare a 2X working solution of the kinase and its substrate in kinase buffer. The final concentration of each will depend on the specific kinase being assayed and should be optimized beforehand.
-
ATP Solution: Prepare a 2X working solution of ATP in kinase buffer. The concentration should be at the Km value for the specific kinase to accurately determine the IC50.
-
Control Wells:
-
100% Activity Control (No Inhibitor): Wells containing DMSO instead of the test compound.
-
0% Activity Control (No Kinase): Wells containing all reagents except for the kinase.
-
3. Assay Procedure:
-
Compound Dispensing: Add 1 µL of the serially diluted test compound or DMSO (for controls) to the wells of the 384-well plate.
-
Kinase Reaction Initiation:
-
Add 10 µL of the 2X kinase/substrate mixture to each well.
-
Incubate for 10 minutes at room temperature.
-
Add 10 µL of the 2X ATP solution to all wells to start the kinase reaction.
-
-
Kinase Reaction Incubation: Mix the plate gently and incubate at 37°C for the optimized reaction time (e.g., 60 minutes).
-
Stopping the Reaction and ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Generation:
-
Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
4. Data Analysis:
-
Calculate Percent Inhibition:
-
Average the signals from the 0% and 100% activity control wells.
-
Normalize the data for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_no_kinase) / (Signal_no_inhibitor - Signal_no_kinase))
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers interested in evaluating the kinase inhibitory potential of this compound. While the specific kinase targets for this compound are not yet publicly defined, the methodologies described herein are broadly applicable for kinase inhibitor discovery and characterization. It is recommended that initial screening be performed against a diverse panel of kinases to identify potential targets, followed by more detailed mechanistic and cell-based studies to validate any observed activity.
N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide: A Potential but Uncharacterized Tool in Cancer Research
While N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide has been synthesized, its specific application as a research tool in cancer studies is not yet detailed in publicly available scientific literature. The broader class of sulfonamide derivatives has shown significant promise in oncology, with various compounds being investigated for their anticancer properties. These related compounds often target key biological pathways involved in cancer progression, such as cell cycle regulation and signal transduction. However, without specific studies on this compound, its mechanism of action, efficacy, and potential as a cancer research tool remain speculative.
The Landscape of Sulfonamides in Oncology
Sulfonamides are a class of compounds characterized by a sulfonyl group connected to an amine. This structural motif has proven to be a versatile scaffold for the development of a wide range of therapeutic agents. In the context of cancer research, sulfonamide derivatives have been shown to exhibit anticancer activity through various mechanisms.
Some sulfonamides act as inhibitors of key enzymes involved in cancer cell proliferation and survival. For instance, some derivatives have been found to target carbonic anhydrases, which are involved in regulating pH in and around tumor cells, creating an environment conducive to tumor growth and metastasis. Others have been shown to interfere with microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[1][2]
Furthermore, some sulfonamide-based compounds have been designed to inhibit specific signaling pathways that are often dysregulated in cancer. These pathways, such as those involving protein kinases, play a crucial role in cell growth, differentiation, and survival. By blocking these pathways, such sulfonamide derivatives can effectively halt tumor progression.
Future Directions for this compound
Given the precedent set by other sulfonamide compounds, this compound represents a molecule of interest for future cancer research. To establish its role as a research tool, a systematic investigation into its biological activity would be necessary.
A hypothetical research workflow to characterize this compound could involve a series of in vitro and in vivo studies.
Caption: Hypothetical research workflow for this compound.
Initial experiments would likely involve screening the compound against a panel of cancer cell lines to determine its cytotoxic or cytostatic effects. Should it show activity, further studies would be required to elucidate its mechanism of action. This could involve cell cycle analysis, apoptosis assays, and investigation of its effects on specific signaling pathways.
If a specific molecular target is identified, further in vivo studies using animal models, such as tumor xenografts, would be essential to evaluate its efficacy and potential toxicity in a whole-organism context.
References
Application Notes and Protocols for Cell-Based Assays of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide and Related Sulfonamide Compounds
Introduction
N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide belongs to the sulfonamide class of compounds, a key structural motif in medicinal chemistry. Sulfonamides are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. Their therapeutic potential often stems from their ability to inhibit specific enzymes, such as carbonic anhydrases, cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and various protein kinases like Polo-like kinase 4 (PLK4).[1][2][3][4][5] The benzenesulfonamide moiety is a critical pharmacophore that can interact with the active sites of these enzymes.[1][5]
These application notes provide a framework for conducting cell-based assays to characterize the biological activity of this compound and other novel sulfonamide derivatives. The protocols described below are designed to assess the compound's effects on cell viability, enzyme activity, and relevant signaling pathways.
Data Presentation
Table 1: Hypothetical Quantitative Data for a Representative Sulfonamide Compound
| Assay Type | Cell Line | Target | Parameter | Value |
| Cell Viability | MCF-7 (Breast Cancer) | - | IC50 | 1.3 µM[3] |
| Enzyme Inhibition | Purified Enzyme | PLK4 | IC50 | 0.1 nM[3] |
| Enzyme Inhibition | Human Carbonic Anhydrase | hCA II | Ki | Value |
| Anti-inflammatory | RAW 264.7 | COX-2 | IC50 | Value |
| Apoptosis Assay | HCT116 (Colon Cancer) | - | % Apoptotic Cells | Value |
Note: The IC50 value for MCF-7 cells and PLK4 inhibition are based on data for compound K22, an N-(1H-indazol-6-yl)benzenesulfonamide derivative.[3] Other values are placeholders to be determined experimentally.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or anti-proliferative effect of the test compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
DMEM or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound (or related compound)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in fresh medium.
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
In Vitro Kinase Inhibition Assay (e.g., PLK4)
Objective: To determine the direct inhibitory effect of the compound on a specific protein kinase.
Materials:
-
Recombinant human PLK4 enzyme
-
Kinase buffer
-
Peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Assay Preparation:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Prepare a solution of the PLK4 enzyme and peptide substrate in kinase buffer.
-
-
Kinase Reaction:
-
Add the test compound dilutions or vehicle control to the wells of the assay plate.
-
Add the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
-
Measurement and Analysis:
-
Measure the luminescence using a luminometer. The signal is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Carbonic Anhydrase Inhibition Assay
Objective: To assess the inhibitory activity of the sulfonamide compound against a specific carbonic anhydrase isoform (e.g., hCA II).
Materials:
-
Purified human carbonic anhydrase II (hCA II)
-
Esterase substrate (e.g., 4-nitrophenyl acetate, 4-NPA)
-
Tris-HCl buffer (pH 7.4)
-
Test compound
-
DMSO
-
96-well plates
-
Spectrophotometer
Protocol:
-
Assay Setup:
-
Prepare serial dilutions of the test compound in DMSO and then in Tris-HCl buffer.
-
Add the compound dilutions or vehicle control to the wells of a 96-well plate.
-
-
Enzyme and Substrate Addition:
-
Add a solution of hCA II to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding the 4-NPA substrate.
-
-
Measurement:
-
Immediately measure the change in absorbance at 400 nm over time (kinetic measurement) at room temperature. The rate of 4-nitrophenol production is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the uninhibited control.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition.
-
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for the evaluation of novel sulfonamide compounds.
References
- 1. N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation | Bentham Science [eurekaselect.com]
- 5. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is a compound for research purposes. The following application notes and protocols are based on the known biological activities of structurally related sulfonamide and bromopyridine-containing molecules. Specific in vivo data for this exact compound is not currently available in the public domain. These protocols are intended to serve as a starting point for investigation.
Introduction
This compound is a synthetic organic compound featuring a sulfonamide linkage, a well-known pharmacophore, connected to a bromopyridine and a toluene moiety. The sulfonamide group is present in a wide range of therapeutic agents with diverse pharmacological activities, including antimicrobial, anti-inflammatory, diuretic, and anticancer effects.[1][2][3][4] The bromopyridine scaffold is also a common feature in bioactive molecules. Given its structural components, this compound is a compelling candidate for in vivo investigation across several therapeutic areas.
This document provides detailed protocols for plausible in vivo studies to explore the anti-inflammatory, carbonic anhydrase inhibitory, and antimicrobial activities of this compound.
Hypothesized Mechanisms of Action and Rationale for In Vivo Studies
The rationale for investigating this compound in the following areas is based on the established activities of analogous compounds.
Caption: Rationale for investigating this compound.
Carbonic Anhydrase Inhibition
Many sulfonamides are known inhibitors of carbonic anhydrases (CAs), enzymes involved in pH regulation, ion transport, and fluid balance.[5][6][7] Inhibition of renal CAs leads to diuretic effects.
Caption: Hypothesized mechanism of diuretic action via Carbonic Anhydrase inhibition.
Anti-inflammatory Activity
Certain sulfonamides, like celecoxib, are selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway responsible for prostaglandin synthesis.[1][8]
Antimicrobial Activity
The sulfonamide class of drugs were the first effective antimicrobials. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[3]
Data Presentation: Representative In Vivo Data of Analogous Compounds
The following tables summarize representative data from in vivo studies of other sulfonamide-based compounds to provide an indication of the potential efficacy that might be observed.
Table 1: Representative Anti-inflammatory Activity of a COX-2 Inhibitor in the Rat Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0 |
| Indomethacin | 10 | 65 |
| Compound Analog | 10 | 45 |
| Compound Analog | 30 | 70 |
Data is hypothetical and based on typical results for COX-2 inhibitors.
Table 2: Representative Antibacterial Efficacy of a Sulfonamide in a Murine Systemic Infection Model
| Treatment Group | Dose (mg/kg) | Survival Rate (%) at 7 days |
| Vehicle Control | - | 0 |
| Vancomycin | 10 | 100 |
| Compound Analog | 50 | 60 |
| Compound Analog | 100 | 90 |
Data is hypothetical and based on typical results for sulfonamide antibiotics against susceptible pathogens.[8]
Table 3: Representative Diuretic Activity of a Carbonic Anhydrase Inhibitor in Rats
| Treatment Group | Dose (mg/kg) | Urine Volume (mL/5h) |
| Vehicle Control | - | 3.5 ± 0.4 |
| Furosemide | 20 | 12.1 ± 1.1 |
| Compound Analog | 50 | 7.8 ± 0.9 |
| Compound Analog | 100 | 9.5 ± 1.2 |
Data is hypothetical and based on typical results for carbonic anhydrase inhibitors.[8]
Experimental Protocols
Protocol for In Vivo Anti-inflammatory Activity Assessment: Rat Paw Edema Model
This protocol is a standard method for evaluating the anti-inflammatory properties of a compound.[8]
Workflow Diagram
Caption: Experimental workflow for the rat paw edema anti-inflammatory model.
Methodology:
-
Animal Model: Male Wistar rats (150-200 g) are used.
-
Compound Administration: Administer this compound orally (PO) at various doses (e.g., 10, 30, 100 mg/kg). Include a vehicle control group and a positive control group (e.g., indomethacin, 10 mg/kg).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100 Where Vt is the paw volume at time t, and V0 is the initial paw volume.
Protocol for In Vivo Antibacterial Efficacy: Murine Systemic Infection Model
This protocol assesses the efficacy of an antibacterial compound in a mouse model of systemic infection.[8]
Methodology:
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Infecting Organism: A clinically relevant bacterial strain, for example, Methicillin-resistant Staphylococcus aureus (MRSA).
-
Inoculum Preparation: Culture MRSA overnight and prepare a suspension in sterile saline to a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.
-
Infection and Treatment: Inject mice intraperitoneally (IP) with 0.5 mL of the bacterial suspension. One hour post-infection, administer this compound (e.g., in a vehicle of 0.5% carboxymethylcellulose) orally (PO) or via IP injection. Include a vehicle control group and a positive control group (e.g., vancomycin).
-
Efficacy Endpoint (ED50 Determination):
-
Survival: Monitor mice for 7 days post-infection. The 50% effective dose (ED50) is the dose of the compound that protects 50% of the mice from death.
-
Bacterial Load: Euthanize a subset of mice at 24 hours post-infection, aseptically collect spleens or kidneys, homogenize the tissue, and perform serial dilutions on appropriate agar plates to determine the bacterial load (CFU/g of tissue).
-
Protocol for In Vivo Diuretic Activity Assessment
This protocol evaluates the diuretic effect of a compound, indicative of carbonic anhydrase inhibition.[8]
Methodology:
-
Animal Model: Male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.
-
Compound Administration: Administer this compound orally (PO) or intraperitoneally (IP). Simultaneously, administer a saline load (e.g., 25 mL/kg of 0.9% NaCl) via oral gavage. Include a vehicle control group and a positive control group (e.g., furosemide).
-
Urine Collection: Place individual rats in metabolic cages. Collect urine over a period of 5 or 24 hours.
-
Analysis:
-
Measure the total urine volume.
-
Analyze urine for electrolyte concentrations (Na⁺, K⁺, Cl⁻) using a flame photometer or ion-selective electrodes.
-
Calculate the diuretic action (ratio of urine volume of treated group to control group) and saliuretic indices.
-
Conclusion
This compound possesses structural motifs that suggest potential for a range of in vivo biological activities, including anti-inflammatory, antimicrobial, and diuretic effects. The protocols detailed in this document provide a robust framework for the initial in vivo characterization of this compound. Researchers should adapt these protocols as necessary based on the physicochemical properties of the compound and the specific research questions being addressed. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation and experimental use of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide, a sulfonamide derivative with potential applications in cancer research. The protocols outlined below are based on established methodologies for similar compounds and are intended to serve as a starting point for laboratory investigation.
Physicochemical Properties and Formulation
Predicted Physicochemical Properties:
| Property | Predicted Value | Notes |
| Molecular Weight | 351.24 g/mol | Calculated from the chemical formula: C₁₂H₁₁BrN₂O₂S. |
| LogP | 2.5 - 3.5 | Indicates moderate lipophilicity and probable low aqueous solubility. |
| pKa | 7.0 - 8.0 | The sulfonamide group imparts acidic properties. |
Solubility and Stock Solution Preparation
Due to its predicted low aqueous solubility, proper solubilization is critical for obtaining reliable and reproducible experimental results.
Recommended Solvents for Stock Solutions:
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | Primary recommended solvent for in vitro assays. Prepare a high-concentration stock (e.g., 10-50 mM) for serial dilutions. |
| Ethanol | Limited solubility | Can be used as a co-solvent. |
| Phosphate-Buffered Saline (PBS) | Poorly soluble | Not recommended for initial stock preparation. |
Protocol for Stock Solution Preparation (10 mM in DMSO):
-
Weigh out 3.51 mg of this compound.
-
Add 1 mL of sterile, cell culture-grade DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Formulation for In Vitro Experiments
For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.
Protocol for Preparing Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution in DMSO.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
Ensure thorough mixing at each dilution step.
-
A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Formulation for In Vivo Experiments
For animal studies, a formulation that ensures bioavailability is crucial. A suspension is a common approach for poorly soluble compounds.
Recommended Vehicle for In Vivo Administration (Oral Gavage):
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water.
-
Optionally, 1-2% Tween® 80 can be added to improve the suspension's stability and wettability of the compound.
Protocol for In Vivo Formulation Preparation (e.g., for a 10 mg/kg dose):
-
Calculate the required amount of this compound and vehicle based on the animal's weight and the desired dosing volume (e.g., 10 mL/kg).
-
Weigh the compound and place it in a sterile mortar.
-
Add a small amount of the vehicle containing Tween® 80 (if used) and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to form a uniform suspension.
-
Administer the suspension immediately after preparation to ensure homogeneity. A vehicle control group should be included in the study design.
Biological Context and Potential Signaling Pathways
Sulfonamide derivatives have been extensively studied as anticancer agents due to their ability to target various proteins and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][2][3][4]
Potential Biological Targets and Affected Signaling Pathways:
-
Tyrosine Kinases (e.g., VEGFR-2, EGFR): Inhibition of these kinases can disrupt downstream signaling pathways like the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways, which are critical for cell growth and angiogenesis.[1][5]
-
Carbonic Anhydrases: Inhibition of these enzymes can lead to a decrease in pH regulation in cancer cells, affecting their growth and survival.[1]
-
Tubulin Polymerization: Disruption of microtubule dynamics can lead to cell cycle arrest at the G2/M phase and induce apoptosis.
-
Apoptosis and Cell Cycle Regulation: Sulfonamides can induce apoptosis through both intrinsic and extrinsic pathways and can cause cell cycle arrest at various phases, particularly G1 and G2/M.[1]
Caption: Potential signaling pathways affected by this compound.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to evaluate the anticancer potential of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-231, HCT-116, HepG-2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the compound in complete medium and add to the wells. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
This assay determines the effect of the compound on cell cycle progression.
Materials:
-
Cancer cell line
-
This compound
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells and treat with the compound as described for the apoptosis assay.
-
Harvest the cells and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI/RNase A staining buffer.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Caption: Workflow for apoptosis and cell cycle analysis.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Example Data Tables:
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µM) ± SD |
| HeLa | Enter Data |
| MCF-7 | Enter Data |
| MDA-MB-231 | Enter Data |
| HCT-116 | Enter Data |
| HepG-2 | Enter Data |
Table 2: Effect of this compound on Cell Cycle Distribution in [Cell Line]
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | Enter Data | Enter Data | Enter Data |
| Compound (IC50) | Enter Data | Enter Data | Enter Data |
| Compound (2x IC50) | Enter Data | Enter Data | Enter Data |
Table 3: Induction of Apoptosis by this compound in [Cell Line]
| Treatment | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| Vehicle Control | Enter Data | Enter Data | Enter Data |
| Compound (IC50) | Enter Data | Enter Data | Enter Data |
| Compound (2x IC50) | Enter Data | Enter Data | Enter Data |
These application notes and protocols provide a framework for the initial investigation of this compound. It is recommended that researchers optimize these protocols for their specific experimental systems.
References
Application Notes and Protocols for N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide and Related Compounds in Drug Discovery
Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the synthesis, biological activity, or therapeutic applications of the specific compound N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide (CAS No. 207801-52-3) within a drug discovery context. The information presented herein is based on studies of structurally related pyridinyl benzenesulfonamide derivatives and is intended to serve as a guide for potential research directions and methodologies for this class of compounds. All data, protocols, and pathways described are for analogous compounds and should not be directly attributed to this compound.
Introduction to Pyridinyl Benzenesulfonamides in Drug Discovery
The pyridinyl benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in compounds designed for a variety of biological targets. The sulfonamide group is a key pharmacophore known for its ability to bind to the zinc ion in metalloenzymes, while the pyridine ring offers versatile substitution patterns to modulate potency, selectivity, and pharmacokinetic properties.[1] Research on this scaffold has led to the development of inhibitors for enzymes such as carbonic anhydrases and kinases, highlighting its potential in oncology, anti-inflammatory, and anti-infective research.[2][3][4]
Application I: Carbonic Anhydrase Inhibition
The benzenesulfonamide moiety is a classic zinc-binding group, making pyridinyl benzenesulfonamides potent inhibitors of carbonic anhydrases (CAs).[1][2] Certain CA isoforms, such as CA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis.[1][5][6] Selective inhibitors of these isoforms are therefore of significant interest as anticancer agents.[1][6]
Quantitative Data: CA Inhibitory Activity of Analogous Pyridinyl Sulfonamides
The following table summarizes the inhibitory constants (Ki) for representative pyrazolo[4,3-c]pyridine sulfonamides against various human (h) carbonic anhydrase isoforms.
| Compound ID | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 1f | 58.8 | 6.6 | >10000 | 34.5 |
| 1g | 66.8 | 10.1 | >10000 | 41.2 |
| 1k | 88.3 | 5.6 | 907.5 | 68.7 |
| Acetazolamide (Standard) | 250 | 12.1 | 25.8 | 5.7 |
Data is illustrative and sourced from studies on pyrazolo[4,3-c]pyridine sulfonamides.[2][7]
Signaling Pathway: Role of CA IX in Tumor Hypoxia
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide Derivatives in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide and its derivatives. This class of compounds holds significant promise in medicinal chemistry, particularly in the development of novel anticancer and kinase inhibitor therapeutics. The protocols and data presented herein are compiled from established methodologies for similar benzenesulfonamide derivatives and are intended to serve as a foundational guide for research and development.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is typically achieved through a nucleophilic substitution reaction between a substituted 2-aminopyridine and a benzenesulfonyl chloride. A general and adaptable protocol is provided below.
Experimental Protocol: General Synthesis
Materials:
-
5-Bromo-2-aminopyridine (or a derivative thereof)
-
4-Methylbenzenesulfonyl chloride (or a derivative thereof)
-
Anhydrous pyridine or triethylamine (as a base)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-aminopyridine (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: To this solution, add anhydrous pyridine or triethylamine (1.2 equivalents).
-
Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to yield the pure this compound derivative.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application in Cancer Research
Benzenesulfonamide derivatives are a well-established class of compounds with significant potential as anticancer agents. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in tumor growth and survival, such as carbonic anhydrases and protein kinases.
Anticancer Activity Profile of Related Benzenesulfonamide Derivatives
While specific data for this compound derivatives is not yet widely available, the following table summarizes the antiproliferative activity of structurally related benzenesulfonamide compounds against various human cancer cell lines. This data provides a strong rationale for investigating the anticancer potential of the title compounds.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Aryl thiazolone-benzenesulfonamides | MDA-MB-231 (Breast) | 1.52 - 6.31 | [1] |
| MCF-7 (Breast) | 1.52 - 6.31 | [1] | |
| N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides | HCT-116 (Colon) | 3 | [2] |
| MCF-7 (Breast) | 5 | [2] | |
| HeLa (Cervical) | 7 | [2] | |
| 2-alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamides | HeLa (Cervical) | 19 | [3] |
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells, including a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.
Application as Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Benzenesulfonamide scaffolds are present in several approved kinase inhibitors, highlighting their potential in this area.
Potential Kinase Targets and Signaling Pathways
Based on studies of analogous compounds, this compound derivatives may target key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[4] This pathway is a central regulator of cell growth, proliferation, and survival.
Kinase Inhibitory Profile of Related Benzenesulfonamide Derivatives
The following table presents the inhibitory activity of related benzenesulfonamide compounds against specific kinases.
| Compound Class | Kinase Target | IC₅₀ (nM) | Reference |
| N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides | PI3Kα | 4.6 | [4] |
| mTOR | 3.9 | [4] | |
| Thiazolone-benzenesulfonamides | Carbonic Anhydrase IX | 10.93 - 25.06 | [1] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
Objective: To determine the inhibitory activity of this compound derivatives against a specific protein kinase.
Materials:
-
Recombinant protein kinase (e.g., PI3K, mTOR)
-
Kinase substrate (specific peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
Test compounds dissolved in DMSO
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of a 384-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Kinase Reaction: Add the kinase, substrate, and kinase assay buffer to the wells. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and generate a luminescent signal by adding the ATP detection reagent.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: The inhibitory activity is determined by the increase in luminescence (less ATP consumed). Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound derivatives represent a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and kinase inhibition. The synthetic protocols and biological assays outlined in these application notes provide a solid framework for researchers to explore the potential of this compound class. Further investigation into their specific molecular targets and mechanisms of action is warranted to fully elucidate their therapeutic utility.
References
- 1. A new class of anti-proliferative activity and apoptotic inducer with molecular docking studies for a novel of 1,3-dithiolo[4,5-b]quinoxaline derivatives hybrid with a sulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, QSAR studies, and metabolic stability of novel 2-alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamide derivatives as potential anticancer and apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting information and frequently asked questions (FAQs) for the synthesis of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide (CAS 207801-52-3).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction yield is very low. What are the common causes?
Low yields in sulfonamide synthesis can stem from several factors. Here are the primary aspects to investigate:
-
Reagent Quality:
-
2-Amino-5-bromopyridine: Ensure the purity of the starting amine. Impurities can interfere with the reaction.
-
p-Toluenesulfonyl chloride (TsCl): This reagent is highly sensitive to moisture and can hydrolyze to the unreactive p-toluenesulfonic acid. Use a fresh bottle or purify the TsCl before use.
-
Base: The base used (e.g., pyridine, triethylamine) must be anhydrous. Moisture will consume the TsCl.
-
Solvent: Anhydrous solvents are crucial. The presence of water will lead to the hydrolysis of p-toluenesulfonyl chloride.
-
-
Reaction Conditions:
-
Stoichiometry: A common starting point is a 1:1 to 1:1.2 molar ratio of 2-amino-5-bromopyridine to p-toluenesulfonyl chloride. An excess of the base (1.5-2.0 equivalents) is often used to neutralize the HCl generated.
-
Temperature: The reaction is typically carried out at 0°C to room temperature. Running the reaction at too high a temperature can lead to side reactions and decomposition.
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while extended times can lead to the formation of byproducts.
-
Q2: I am observing multiple spots on my TLC plate, even after the reaction should be complete. What are the likely side products?
The formation of multiple products is a common issue. Here are some possibilities:
-
Unreacted Starting Materials: The presence of spots corresponding to 2-amino-5-bromopyridine and/or p-toluenesulfonyl chloride indicates an incomplete reaction.
-
Hydrolysis of TsCl: A spot corresponding to p-toluenesulfonic acid may be present if there was moisture in the reaction.
-
Bis-sulfonylation: Although less common with aminopyridines, it is possible for the sulfonamide product to be further sulfonated under certain conditions.
-
Formation of a Chlorinated Byproduct: In some cases, the use of tosyl chloride can lead to the formation of a chlorinated version of the starting amine, though this is more common with alcohols.[1]
Q3: How can I effectively purify the final product?
Purification of this compound typically involves the following steps:
-
Aqueous Workup: After the reaction is complete, the mixture is typically quenched with water or a dilute acid solution. This is followed by extraction with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with a dilute base (like aqueous sodium bicarbonate) to remove unreacted p-toluenesulfonic acid and any acidic impurities, followed by a brine wash.
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography is a reliable method. A gradient of ethyl acetate in hexanes is a common eluent system.
Q4: I am having trouble characterizing my product. What should I expect to see?
-
¹H NMR: Look for characteristic peaks for the tosyl group (a singlet for the methyl group around 2.4 ppm and two doublets for the aromatic protons between 7.3 and 7.8 ppm) and the bromopyridyl group (three aromatic protons with characteristic splitting patterns). The N-H proton of the sulfonamide will appear as a broad singlet, the chemical shift of which can be concentration-dependent.
-
IR Spectroscopy: Expect to see characteristic absorption bands for the N-H bond (around 3200-3400 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and the two S=O stretches of the sulfonamide group (typically around 1350 cm⁻¹ and 1160 cm⁻¹).
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of analogous sulfonamides. These can be used as a starting point for the synthesis of this compound.
| Parameter | Typical Value/Range | Notes |
| Molar Ratio (Amine:TsCl:Base) | 1 : 1.1 : 1.5-2.0 | A slight excess of TsCl and a greater excess of the base are common. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Pyridine | The solvent must be anhydrous. Pyridine can act as both solvent and base. |
| Temperature | 0 °C to Room Temperature | Initial addition of TsCl is often done at 0 °C to control the exothermic reaction. |
| Reaction Time | 2 - 24 hours | Monitor by TLC to determine completion. |
| Typical Yield | 60 - 90% | Yields are highly dependent on reagent purity and reaction conditions. |
Experimental Protocols
The following is a general experimental protocol for the synthesis of this compound, based on procedures for similar compounds.
Materials:
-
2-Amino-5-bromopyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Pyridine (or another anhydrous base like Triethylamine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for recrystallization or column chromatography (e.g., ethanol, water, ethyl acetate, hexanes)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-bromopyridine (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (or another suitable anhydrous solvent).
-
Add anhydrous pyridine (1.5 - 2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
To the cooled, stirring solution, add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Visualizations
Synthesis Workflow and Troubleshooting
References
Technical Support Center: Synthesis of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide and improving its yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the reaction of 2-amino-5-bromopyridine with p-toluenesulfonyl chloride (TsCl).[1][2] This reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride by the amino group of the pyridine derivative.[3] A non-nucleophilic base, such as pyridine or triethylamine, is typically used to neutralize the hydrochloric acid byproduct formed during the reaction.[2]
Q2: What are the key factors influencing the yield of the reaction?
A2: Several factors can significantly impact the reaction yield:
-
Purity of Reactants: The purity of 2-amino-5-bromopyridine and p-toluenesulfonyl chloride is crucial. Impurities can lead to side reactions and lower yields.
-
Reaction Temperature: Controlling the temperature is important to minimize the formation of side products. Typically, the reaction is started at a lower temperature (e.g., 0-5°C) and then allowed to warm to room temperature.[2]
-
Choice of Base and Solvent: The base should be non-nucleophilic to avoid competing with the amine reactant. The solvent should be inert and capable of dissolving the reactants. Dichloromethane (DCM) or pyridine itself are common choices.[2]
-
Stoichiometry: The molar ratio of the reactants can influence the yield. A slight excess of the sulfonyl chloride (e.g., 1.1 to 1.2 equivalents) is often used to ensure complete conversion of the amine.[2]
-
Reaction Time: The reaction should be monitored (e.g., by TLC) to determine the optimal time for completion.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Q4: What are the common side products in this synthesis?
A4: Potential side products can include:
-
Bis-sulfonated amine: Reaction of the product sulfonamide at the pyridine nitrogen.
-
Hydrolysis of the sulfonyl chloride: p-Toluenesulfonyl chloride can react with any moisture present to form p-toluenesulfonic acid.
-
Unreacted starting materials: Incomplete reaction will leave starting materials in the final mixture.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Impure or degraded starting materials. 2. Incorrect reaction temperature. 3. Ineffective base. 4. Presence of moisture. | 1. Verify the purity of 2-amino-5-bromopyridine and p-toluenesulfonyl chloride by NMR or melting point. 2. Start the reaction at 0°C and allow it to warm slowly to room temperature.[2] 3. Use a dry, non-nucleophilic base like triethylamine or pyridine. 4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Multiple Spots on TLC (Side Products) | 1. Reaction temperature is too high. 2. Incorrect stoichiometry. 3. Reaction time is too long. | 1. Maintain a lower reaction temperature. 2. Use a slight excess (1.1-1.2 eq.) of p-toluenesulfonyl chloride.[2] 3. Monitor the reaction by TLC and stop it once the starting amine is consumed. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Formation of polar side products. 3. Product is not precipitating. | 1. Use an appropriate excess of one reagent to consume the other. 2. Purify the crude product using column chromatography on silica gel.[2] 3. If crystallization is attempted, try different solvent systems or use a seed crystal. An aqueous workup can help remove water-soluble impurities. |
| Product is an Oil Instead of a Solid | 1. Presence of residual solvent. 2. Impurities are preventing crystallization. | 1. Ensure the product is thoroughly dried under vacuum. 2. Purify the product by column chromatography before attempting crystallization. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
2-amino-5-bromopyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous) or Triethylamine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromopyridine (1.0 eq.) in anhydrous dichloromethane.
-
Add anhydrous pyridine or triethylamine (1.5 eq.) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous dichloromethane to the cooled mixture.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.[2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the sulfonamide synthesis.
References
Technical Support Center: Purification of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The synthesis of this compound typically involves the reaction of 2-amino-5-bromopyridine with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.[1] Consequently, the most common impurities include:
-
Unreacted starting materials: 2-amino-5-bromopyridine and 4-methylbenzenesulfonyl chloride.
-
Hydrolysis product: 4-methylbenzenesulfonic acid, from the reaction of 4-methylbenzenesulfonyl chloride with any residual water.
-
Base-related byproducts: Hydrochloride or other salts of the base used (e.g., pyridinium hydrochloride).[2]
-
Side-reaction products: Small amounts of bis-sulfonated amine or other related substances.
Q2: My crude product is a discolored solid. What is the likely cause and how can I address it?
A2: Discoloration, often appearing as a yellow or brownish tint, is common in crude organic products. This can be due to residual starting materials, side-products, or degradation. For sulfonamides, this is a frequent observation.[3] The recommended approach is to first attempt purification by recrystallization, which is often effective at removing colored impurities. If recrystallization is insufficient, column chromatography is the next logical step.[2]
Q3: I am having trouble getting my compound to crystallize during recrystallization. What can I do?
A3: Difficulty in crystallization is a common issue. Here are several troubleshooting steps you can take:
-
Induce crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, supersaturated solution to act as a template.
-
Concentrate the solution: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.
-
Use an anti-solvent: Dissolve the compound in a minimal amount of a "good" solvent (e.g., acetone or ethyl acetate) and then slowly add a "poor" solvent (an "anti-solvent") like hexanes or water until the solution becomes slightly cloudy. Gentle warming to redissolve, followed by slow cooling, can induce crystallization.[2]
Q4: My compound "oils out" during recrystallization instead of forming crystals. How can I prevent this?
A4: "Oiling out" occurs when the compound comes out of solution as a liquid phase at a temperature above its melting point in the solvent mixture. This often happens if the solution is too concentrated or cooled too quickly. To remedy this:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional hot solvent to dilute the solution slightly.
-
Allow the solution to cool much more slowly. Let it cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.
-
Consider using a different solvent system.
Q5: Which purification method, recrystallization or column chromatography, is better for my compound?
A5: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization is generally preferred for removing small amounts of impurities from a solid compound, especially if the impurities have significantly different solubilities than the product. It is often faster and more scalable.[4]
-
Column chromatography is more effective for separating complex mixtures or when impurities have similar solubility profiles to the desired product. It offers higher resolution but is typically more time-consuming and uses larger volumes of solvent.[2][5]
A common strategy is to perform an initial purification by recrystallization and then, if necessary, subject the material to column chromatography for final polishing.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield after recrystallization | - Using too much solvent. - Cooling the solution too quickly. - Washing the crystals with solvent that is not ice-cold. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[6] - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] - Wash the collected crystals with a minimal amount of ice-cold solvent.[4] |
| Product is not pure after a single recrystallization | - The chosen solvent system is not effective at separating the impurities. - A large amount of impurities is present. | - Try a different solvent or a mixed solvent system. - Perform a second recrystallization. - If impurities persist, purify by column chromatography.[2] |
| Compound streaks on the TLC plate during column chromatography | - The compound is very polar and is interacting strongly with the silica gel. - The sample is overloaded on the column. - The silica gel is too acidic. | - Add a small amount of a polar solvent like methanol or a base like triethylamine (0.1-1%) to the eluent.[7] - Ensure the sample is loaded in a concentrated band and does not exceed the column's capacity. - Use deactivated silica gel (pre-treated with a base).[7] |
| Poor separation of spots on TLC/column chromatography | - The eluent system is not optimized. | - Adjust the polarity of the eluent. For N-aryl sulfonamides, a gradient of ethyl acetate in hexanes is a good starting point.[2] Run several TLCs with different solvent ratios to find the optimal separation. |
Data Presentation
The following table summarizes hypothetical, yet realistic, data from the purification of this compound using different techniques. This data is for illustrative purposes to guide researchers in their expectations.
| Purification Method | Solvent/Eluent System | Typical Yield (%) | Purity by HPLC (%) | Notes |
| Recrystallization | Ethanol/Water | 75-85 | 98.5 - 99.5 | Effective for removing polar impurities and baseline starting materials. |
| Recrystallization | Acetone/Hexanes | 70-80 | 98.0 - 99.0 | Good for removing non-polar impurities. |
| Silica Gel Chromatography | Ethyl Acetate/Hexanes (Gradient) | 60-75 | > 99.5 | Provides the highest purity, ideal for removing closely related impurities. |
| Two-step Purification | Recrystallization (Ethanol/Water) followed by Chromatography | 50-65 | > 99.8 | Recommended for achieving analytical-grade purity. |
Experimental Protocols
Protocol 1: Recrystallization using an Ethanol/Water Solvent System
This protocol is suitable for purifying crude this compound that is a solid.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Hotplate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and begin heating with stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Induce Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise with stirring until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.[8]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is designed for the purification of this compound when recrystallization is ineffective or when very high purity is required.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Ethyl acetate (HPLC grade)
-
Hexanes (HPLC grade)
-
Glass column
-
TLC plates, chamber, and UV lamp
-
Collection tubes
Procedure:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with varying ratios of ethyl acetate and hexanes. A good starting point is a 9:1 hexanes:ethyl acetate mixture, gradually increasing the polarity.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the low-polarity eluent. Gradually increase the polarity of the eluent (e.g., from 10% ethyl acetate in hexanes to 30% or higher) based on the TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. qiagen.com [qiagen.com]
- 2. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. amherst.edu [amherst.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. benchchem.com [benchchem.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide stability issues and solutions
Welcome to the technical support center for N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues and providing guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Like many sulfonamide-containing compounds, this compound is susceptible to degradation under certain conditions. The primary concerns are hydrolysis, photolysis, and oxidation. The extent of degradation is influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.
Q2: How does pH affect the stability of this compound in solution?
A2: The stability of this compound in aqueous solutions is expected to be pH-dependent. Sulfonamides can undergo hydrolysis, and the rate of this degradation is often catalyzed by acidic or basic conditions. It is crucial to determine the pH profile of the compound to identify the pH at which it exhibits maximum stability.
Q3: Is this compound sensitive to light?
A3: Yes, compounds with aromatic and heteroaromatic rings, such as this one, can be susceptible to photolytic degradation. Exposure to UV or even ambient light over extended periods may lead to the formation of degradation products. Therefore, it is recommended to handle and store the compound and its solutions protected from light.
Q4: What are the likely degradation pathways for this molecule?
A4: Based on the structure of this compound, potential degradation pathways include:
-
Hydrolysis: Cleavage of the sulfonamide bond (S-N bond) is a common degradation pathway for sulfonamides, which would yield 4-methylbenzenesulfonic acid and 5-bromo-2-aminopyridine.
-
Oxidation: The pyridine ring and the methyl group on the benzene ring could be susceptible to oxidation, leading to the formation of N-oxides or benzoic acid derivatives, respectively.
-
Photodegradation: Light exposure could induce complex reactions, including cleavage of the C-Br bond or rearrangements of the heterocyclic rings.
Q5: How can I prevent the degradation of this compound during storage and experiments?
A5: To minimize degradation, consider the following precautions:
-
Storage: Store the solid compound in a tightly sealed container at controlled room temperature or as recommended by the supplier, protected from light and moisture.
-
Solution Preparation: Prepare solutions fresh whenever possible. If solutions need to be stored, they should be protected from light and kept at a low temperature (e.g., 2-8 °C). The use of a buffer system to maintain an optimal pH can also enhance stability.
-
Experimental Conditions: During experiments, minimize the exposure of the compound and its solutions to harsh conditions such as extreme pH, high temperatures, and direct light.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of the compound in the assay medium. | 1. Prepare fresh stock solutions for each experiment. 2. Assess the stability of the compound in the assay buffer under the experimental conditions (time, temperature). 3. Analyze the stock solution and a sample from the assay medium at the end of the experiment by HPLC to check for the presence of degradation products. |
| Precipitation of the compound. | 1. Determine the solubility of the compound in the assay medium. 2. Visually inspect for any precipitation during the experiment. 3. Consider using a co-solvent (e.g., DMSO, ethanol) at a concentration that does not affect the assay, but be mindful of potential excipient compatibility issues. |
Issue 2: Appearance of unknown peaks in HPLC analysis of a stability sample.
| Possible Cause | Troubleshooting Steps |
| Compound degradation. | 1. Confirm that the new peaks are not present in the reference standard. 2. Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and compare their retention times with the unknown peaks. 3. Use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks to help in their identification. |
| Contamination. | 1. Analyze a blank (solvent) injection to rule out contamination from the HPLC system or solvent. 2. Ensure proper cleaning of all glassware and equipment. |
Data Presentation
The following tables summarize hypothetical quantitative data from forced degradation studies. Note: This data is representative and should be confirmed by experimental studies on this compound.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (Hypothetical) |
| Acid Hydrolysis (0.1 M HCl, 60 °C, 24h) | 15.2% | 2 | 5-bromo-2-aminopyridine |
| Base Hydrolysis (0.1 M NaOH, 60 °C, 24h) | 25.8% | 3 | 4-methylbenzenesulfonic acid |
| Oxidative (3% H₂O₂, RT, 24h) | 10.5% | 2 | N-oxide derivative |
| Photolytic (UV light, 24h) | 18.7% | 4 | Debrominated derivative |
| Thermal (80 °C, 48h) | 5.1% | 1 | Isomeric impurity |
Table 2: Stability in Different pH Buffers at Room Temperature for 7 Days
| pH | % Remaining |
| 2.0 | 92.3% |
| 4.0 | 98.5% |
| 7.0 | 99.1% |
| 9.0 | 95.4% |
| 12.0 | 88.7% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60 °C for 24 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60 °C for 24 hours. After cooling, neutralize the solution with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Photolytic Degradation: Expose 10 mL of the 100 µg/mL solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be kept in the dark under the same conditions.
-
Thermal Degradation: Store the solid compound in an oven at 80 °C for 48 hours. Dissolve the stressed solid to prepare a 100 µg/mL solution for analysis.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate the parent compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-20 min: Gradient to 30% A, 70% B
-
20-25 min: Hold at 30% A, 70% B
-
25-26 min: Gradient back to 90% A, 10% B
-
26-30 min: Hold at 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Mandatory Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways of the target compound.
Caption: Potential inhibitory action on a kinase signaling pathway.
Technical Support Center: Optimizing Reaction Conditions for N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the general synthetic route for this compound?
The most common and direct method for synthesizing this compound is the sulfonylation of an amine.[1] This involves the reaction of 2-amino-5-bromopyridine with 4-methylbenzenesulfonyl chloride (also known as tosyl chloride) in the presence of a base.[2][3] The base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction.[2]
Caption: General reaction scheme for the synthesis.
Q2: What are the recommended starting conditions for the reaction?
For initial experiments, a common approach involves dissolving 2-amino-5-bromopyridine in a suitable solvent like dichloromethane (DCM) or pyridine.[2][3] The reaction is typically performed in the presence of a base, such as pyridine or triethylamine, which can also serve as the solvent.[2] 4-Methylbenzenesulfonyl chloride is then added, often portion-wise or dropwise at a reduced temperature (e.g., 0-5 °C) to control the initial exotherm and minimize side reactions.[2]
General Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-5-bromopyridine (1.0 eq) in anhydrous pyridine or dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: Slowly add 4-methylbenzenesulfonyl chloride (1.1-1.2 eq) to the stirred solution. The slight excess of the sulfonyl chloride ensures the complete consumption of the starting amine.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 6-12 hours.[2] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly adding water or ice. If DCM was used as a solvent, the organic layer is separated, washed with dilute acid (e.g., 1M HCl) to remove excess pyridine, then with brine, and dried over anhydrous sodium sulfate.
-
Purification: The crude product is obtained by removing the solvent under reduced pressure. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]
Q3: My reaction yield is low. What are the potential causes and how can I improve it?
Low yield is a common issue that can be addressed by systematically optimizing reaction parameters. The primary factors to investigate are the choice of base, solvent, reaction temperature, and time.
Troubleshooting Low Yield:
-
Purity of Starting Materials: Ensure that 2-amino-5-bromopyridine and 4-methylbenzenesulfonyl chloride are pure and dry. The sulfonyl chloride is particularly sensitive to moisture.
-
Base Strength and Sterics: The basicity and steric hindrance of the amine base can impact the reaction. Pyridine often works well as it can also function as the solvent.[3] If pyridine is not effective, a non-nucleophilic, stronger base like triethylamine or diisopropylethylamine (DIPEA) could be trialed.
-
Solvent Polarity: The solvent can influence reaction rates. While dichloromethane is a common choice, exploring other aprotic solvents like acetonitrile or tetrahydrofuran (THF) may be beneficial.
-
Temperature Control: Adding the sulfonyl chloride at 0 °C is recommended to prevent degradation and side reactions.[2] After the initial addition, running the reaction at a slightly elevated temperature (e.g., 40-50 °C) might increase the reaction rate and improve yield, although this should be monitored for impurity formation.
Optimization of Reaction Conditions (Illustrative Data)
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine (solvent) | Pyridine | RT | 12 | 65 |
| 2 | Triethylamine (1.5) | DCM | RT | 12 | 72 |
| 3 | Triethylamine (1.5) | DCM | 40 | 6 | 85 |
| 4 | DIPEA (1.5) | Acetonitrile | 50 | 6 | 88 |
Note: The data in this table is illustrative and serves as a general guide for optimization.
Caption: Troubleshooting workflow for low reaction yield.
Q4: I am observing significant impurity formation. What are the likely side products and how can I minimize them?
Impurity formation often arises from side reactions involving the starting materials or the product.
-
Di-sulfonylation: The sulfonamide product itself has an N-H bond that can potentially react with another molecule of tosyl chloride, especially if a strong base and excess tosyl chloride are used.
-
Solution: Use a stoichiometric amount or only a slight excess (1.1 eq) of 4-methylbenzenesulfonyl chloride. Add it slowly to the reaction mixture.
-
-
Hydrolysis of Sulfonyl Chloride: If there is moisture in the reaction, 4-methylbenzenesulfonyl chloride can hydrolyze to 4-methylbenzenesulfonic acid.
-
Solution: Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Polymerization/Degradation: Aggressive reaction conditions (e.g., high temperatures) can lead to the degradation of starting materials or the product, especially with reactive pyridine rings.
-
Solution: Maintain a controlled temperature throughout the reaction. Start at 0 °C for the addition and proceed at room temperature or with gentle heating.[2]
-
Q5: The product is difficult to purify. What are some effective purification strategies?
If standard recrystallization is not effective, other methods can be employed.
-
Column Chromatography: This is a highly effective method for separating the desired product from impurities.[2] A typical solvent system would be a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on TLC analysis.
-
Acid-Base Extraction: During the work-up, washing the organic layer with a dilute acid (e.g., 1M HCl) helps remove basic impurities like residual pyridine or unreacted 2-amino-5-bromopyridine. A subsequent wash with a dilute base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities like 4-methylbenzenesulfonic acid.
-
Recrystallization Solvent Screening: If the product is crashing out as an oil or is not forming pure crystals, screen a variety of solvents or solvent mixtures for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes, acetone).
Q6: How can I monitor the progress of the reaction?
The most straightforward method for monitoring reaction progress is Thin Layer Chromatography (TLC) .
-
Prepare a TLC plate: Use a silica gel plate.
-
Spot the plate: Apply small spots of your starting material (2-amino-5-bromopyridine), the co-reactant (4-methylbenzenesulfonyl chloride), and the reaction mixture at different time points.
-
Develop the plate: Use a mobile phase such as 30% ethyl acetate in hexanes (this may need to be optimized).
-
Visualize: View the plate under a UV lamp (254 nm). The consumption of the starting amine and the appearance of a new, typically less polar, product spot will indicate that the reaction is proceeding. The reaction is considered complete when the starting amine spot is no longer visible.
References
Technical Support Center: N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide Solubility Enhancement
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide?
A1: this compound, as a sulfonamide derivative, is anticipated to be a poorly water-soluble (BCS Class II) compound. Its solubility is likely to be pH-dependent due to the presence of the sulfonamide group, which is weakly acidic, and the pyridine ring, which is weakly basic. The molecule's relatively high molecular weight and the presence of aromatic and bromo-substituents contribute to its lipophilicity, further suggesting low aqueous solubility.
Q2: Which initial steps should I take to determine the solubility profile of this compound?
A2: A fundamental first step is to perform a pH-solubility profile to understand how solubility changes across a physiologically relevant pH range (typically pH 1.2 to 7.4).[1][2] This data is crucial for selecting appropriate formulation strategies. The shake-flask method is a reliable technique for determining equilibrium solubility.[3]
Q3: What are the most common strategies for enhancing the solubility of sulfonamide-based compounds?
A3: Several techniques can be employed, categorized as physical and chemical modifications:[4]
-
Physical Modifications:
-
Particle Size Reduction (Micronization/Nanonization): Increasing the surface area of the drug powder can improve the dissolution rate.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance wettability and maintain the drug in an amorphous state.[5][6][7]
-
Modification of Crystal Habit (Polymorphism): Different crystalline forms (polymorphs) of a drug can have different solubilities. Screening for a more soluble polymorph can be beneficial.
-
-
Chemical Modifications:
-
pH Adjustment: For ionizable compounds like this one, adjusting the pH of the formulation to a range where the ionized form predominates can significantly increase solubility.[1]
-
Co-solvency: The use of water-miscible organic solvents (co-solvents) can increase the solubility of hydrophobic drugs.[8][9]
-
Salt Formation: Converting the weakly acidic sulfonamide or weakly basic pyridine to a salt can dramatically improve aqueous solubility.[10][11][12][13]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the hydrophobic parts of the molecule and increase solubility.[14]
-
Troubleshooting Guides
Problem: The compound is crashing out of my aqueous solution.
| Possible Cause | Troubleshooting Step |
| Exceeded Solubility Limit | The concentration of your compound in the final solution is above its intrinsic solubility at that specific pH and temperature. Dilute your sample or reformulate at a lower concentration. |
| Co-solvent "Salting Out" | The addition of a co-solvent stock solution to the aqueous buffer can cause the drug to precipitate if the final co-solvent concentration is too high or if the co-solvent is not fully miscible with the buffer system.[15] Reduce the percentage of the co-solvent or screen for a more compatible co-solvent/buffer system. |
| pH Shift | The addition of the compound, especially if it is in a salt form or dissolved in a non-neutral solvent, may have shifted the pH of the final solution to a region of lower solubility. Measure the final pH and adjust as necessary with a suitable buffer. |
| Recrystallization | The amorphous form of the drug, which may have higher initial solubility, is converting to a less soluble crystalline form over time.[16] This is a common issue with supersaturated solutions. Consider the use of precipitation inhibitors. |
Problem: My solid dispersion formulation is not improving the dissolution rate.
| Possible Cause | Troubleshooting Step |
| Drug Recrystallization in the Carrier | The drug may have recrystallized within the hydrophilic carrier during preparation or upon storage.[15] This can be confirmed using techniques like Differential Scanning Calorimetry (DSC) or Powder X-ray Diffraction (PXRD). Re-evaluate the drug-to-carrier ratio and the preparation method. |
| Inappropriate Carrier | The chosen hydrophilic carrier (e.g., PVP, PEG) may not be optimal for this specific compound. Screen a variety of carriers with different properties. |
| Incorrect Drug-to-Carrier Ratio | An insufficient amount of carrier may not be enough to fully disperse the drug at a molecular level. Experiment with different drug-to-carrier ratios (e.g., 1:1, 1:5, 1:10). |
| Ineffective Preparation Method | The chosen method (e.g., solvent evaporation, fusion) may not be creating a true amorphous solid dispersion.[5][17] Ensure complete dissolution in the solvent for the solvent evaporation method or complete melting for the fusion method. |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
Objective: To determine the equilibrium solubility of this compound at various pH values.
Materials:
-
This compound powder
-
Buffer solutions (pH 1.2, 4.5, 6.8, 7.4)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
Add an excess amount of the compound to vials containing each buffer solution.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[1]
-
After incubation, visually confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm filter.
-
Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis).[1]
-
Plot the solubility (in µg/mL or mg/mL) against the pH.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to enhance its dissolution rate.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene Glycol (PEG) 6000)
-
Common solvent (e.g., ethanol, methanol, or a mixture that dissolves both the drug and the carrier)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Select an appropriate drug-to-carrier ratio (e.g., 1:4 w/w).
-
Dissolve both the drug and the carrier in a suitable common solvent in a round-bottom flask.[6]
-
Ensure complete dissolution of both components with the aid of gentle warming or sonication if necessary.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven for 24 hours to remove any residual solvent.[15]
-
Scrape the dried solid dispersion, pulverize it into a fine powder, and store it in a desiccator.
Protocol 3: Co-solvent Solubility Screening
Objective: To identify a suitable co-solvent system to increase the solubility of this compound.
Materials:
-
This compound
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO)
-
Vials and analytical equipment as in Protocol 1.
Procedure:
-
Prepare various mixtures of the aqueous buffer and a co-solvent (e.g., 10%, 20%, 30%, 40% v/v co-solvent in buffer).
-
Determine the solubility of the compound in each co-solvent mixture using the shake-flask method described in Protocol 1.
-
Plot the solubility of the compound as a function of the co-solvent concentration.
-
Select the co-solvent system that provides the desired solubility enhancement with the lowest concentration of the organic solvent to minimize potential toxicity.[8]
Data Presentation
Table 1: Example of Co-solvent Screening Data
| Co-solvent | Concentration (% v/v in PBS pH 7.4) | Solubility (µg/mL) |
| None | 0% | < 1 |
| Ethanol | 10% | 5 |
| 20% | 25 | |
| 30% | 80 | |
| Propylene Glycol | 10% | 8 |
| 20% | 40 | |
| 30% | 150 | |
| PEG 400 | 10% | 12 |
| 20% | 65 | |
| 30% | 250 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for Solid Dispersion Preparation.
Caption: Decision tree for solubility enhancement.
References
- 1. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]
- 2. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. ajprd.com [ajprd.com]
- 7. Solubility of poorly soluble drugs by using solid ppt | PPTX [slideshare.net]
- 8. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 9. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 10. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. japsonline.com [japsonline.com]
troubleshooting N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide in cell assays
Disclaimer: Limited public information is available for the specific biological activities of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide. This guide provides general troubleshooting strategies and protocols applicable to novel small molecule inhibitors with a sulfonamide chemical scaffold. The recommendations are based on established practices in cell biology and drug discovery.
Frequently Asked Questions (FAQs)
Q1: What is the presumed general mechanism of action for a sulfonamide-based compound like this compound?
A1: Sulfonamides are a class of synthetic compounds known for a range of biological activities. In bacteria, they act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis.[][2] This inhibition halts bacterial growth.[3][4] In eukaryotic cells, the targets are more diverse. Depending on the specific structure, sulfonamide-containing molecules can inhibit enzymes such as carbonic anhydrases, kinases, or act on other cellular pathways. Without specific data for this compound, its precise mechanism in mammalian cells is undetermined.
Q2: I am not observing the expected biological effect of the compound in my cell assay. What are the initial troubleshooting steps?
A2: When a small molecule inhibitor appears inactive, a systematic check of the compound, experimental setup, and biological system is necessary. Key initial steps include:
-
Compound Integrity: Verify the purity and stability of your compound stock. Ensure it has been stored correctly and avoid repeated freeze-thaw cycles.
-
Solubility: Confirm that the compound is fully dissolved at the working concentration in your cell culture media. Precipitation will lead to a lower effective concentration.
-
Concentration Range: A sufficiently broad dose-response curve should be performed to ensure the effective concentration is not missed.
-
Cell Health: Ensure your cells are healthy, within a low passage number, and seeded at a consistent density.
Q3: My cells are showing signs of toxicity, such as rounding up and detaching, even at low concentrations of the compound. What could be the cause?
A3: Significant cell death at expected inhibitory concentrations can be due to several factors:
-
Cytotoxicity: The compound may have inherent cytotoxic effects unrelated to its intended target.
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. It is recommended to keep the final DMSO concentration at or below 0.5%.
-
On-Target Toxicity: The intended target of the compound might be essential for cell survival or adhesion.
To distinguish between these possibilities, it is crucial to perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic threshold.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell-based assays.
| Observed Problem | Potential Cause | Suggested Solution |
| No observable effect on the target pathway or phenotype. | 1. Compound Insolubility: The compound may be precipitating in the cell culture medium. | 1. Visually inspect the media for precipitation after adding the compound. Prepare a fresh stock solution. Consider using a solubility-enhancing agent if compatible with the assay. |
| 2. Incorrect Concentration: The effective concentration may be higher or lower than tested. | 2. Perform a wide dose-response experiment (e.g., from nanomolar to high micromolar). | |
| 3. Compound Instability: The compound may be degrading in the culture medium over time. | 3. For long-term experiments, consider refreshing the medium with a fresh compound at regular intervals. | |
| 4. Inactive Compound: The compound may have degraded during storage. | 4. Use a fresh vial of the compound. Verify its purity if possible. | |
| High variability between replicate wells or experiments. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. | 1. Ensure a homogenous cell suspension before seeding and use calibrated pipettes. |
| 2. Compound Precipitation: Inconsistent dissolution of the compound. | 2. Vortex stock solutions thoroughly before diluting and visually inspect for precipitates. | |
| 3. Edge Effects: Evaporation or temperature gradients in the outer wells of the plate. | 3. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media. | |
| Unexpected or off-target effects observed. | 1. Non-Specific Activity: The compound may be interacting with unintended targets. | 1. If available, use a structurally similar but inactive analog as a negative control. Perform target engagement assays (e.g., Western blot for downstream signaling) to confirm on-target activity. |
| 2. Solvent Effects: The vehicle (e.g., DMSO) may be causing cellular changes. | 2. Ensure the vehicle control group is treated with the same final concentration of the solvent as the experimental groups. |
Physicochemical Properties
A summary of predicted and available data for this compound and related structures is provided below.
| Property | This compound |
| CAS Number | 207801-52-3[5] |
| Molecular Formula | C12H11BrN2O2S |
| Molecular Weight | 327.19 g/mol |
| Boiling Point (Predicted) | 442.7±55.0 °C[6] |
| Density (Predicted) | 1.602±0.06 g/cm3 [6] |
| pKa (Predicted) | 6.77±0.10[6] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[8]
-
Absorbance Measurement: Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[7]
Target Engagement (Western Blot)
This protocol can be used to determine if the compound affects a specific signaling pathway by analyzing the phosphorylation status of a target protein.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Visualizations
Caption: Hypothetical inhibition of a kinase cascade.
Caption: Workflow for addressing experimental variability.
References
- 2. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 3. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 207801-52-3 [amp.chemicalbook.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. bosterbio.com [bosterbio.com]
Technical Support Center: N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide
The information provided below is based on general principles of pharmacology and drug discovery for related chemical classes, such as benzenesulfonamides and pyridine-containing compounds, which are known to interact with various biological targets, including kinases.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of a novel small molecule like N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide?
A1: While specific data is unavailable for this compound, molecules containing sulfonamide and pyridine motifs can exhibit a range of off-target activities. Potential off-targets could include:
-
Kinases: The pyrimidine core is a common scaffold for kinase inhibitors, and off-target kinase inhibition is a frequent observation.[1] This can lead to unexpected effects on various signaling pathways.
-
Carbonic Anhydrases: Benzenesulfonamides are a well-known class of carbonic anhydrase inhibitors.[2]
-
Other Enzymes and Receptors: Depending on the three-dimensional structure of the compound, it could interact with a variety of other proteins.
Q2: How can I investigate the potential off-target effects of this compound in my experiments?
A2: A systematic approach to identifying off-target effects is crucial. This typically involves a tiered screening strategy:
-
Broad Kinase Profiling: Screen the compound against a large panel of recombinant kinases at a fixed concentration (e.g., 1 or 10 µM) to identify potential kinase off-targets.[3]
-
Dose-Response Studies: For any "hits" from the initial screen, perform dose-response experiments to determine potency (e.g., IC50 or Ki values).
-
Cell-Based Assays: Use cell lines that are sensitive to the inhibition of identified off-target kinases to confirm cellular activity.
-
Safety Pharmacology Studies: In later stages of drug development, a core battery of safety pharmacology studies is conducted to assess effects on the central nervous, cardiovascular, and respiratory systems.[4][5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cell phenotype or toxicity. | The compound may be hitting an unknown off-target that is critical for cell viability or function. | Perform a broad liability screen (e.g., against a panel of common off-target proteins). Lower the compound concentration to see if the effect is dose-dependent. |
| Inconsistent results between different cell lines. | Cell lines can have different expression profiles of on- and off-target proteins. | Characterize the expression levels of the intended target and any identified off-targets in the cell lines being used. |
| Discrepancy between biochemical and cellular activity. | Poor cell permeability, active efflux by transporters, or rapid metabolism of the compound can lead to lower than expected cellular potency. | Conduct cell permeability assays (e.g., PAMPA) and assess compound stability in cell culture media and microsomes. |
Experimental Protocols
While specific protocols for this compound are not available, here are general methodologies for key experiments.
Protocol 1: Kinase Profiling (General Workflow)
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Kinase Panel Selection: Choose a diverse panel of recombinant kinases representing different branches of the kinome.
-
Assay Format: Utilize a suitable assay format, such as a radiometric assay (e.g., 33P-ATP filter binding) or a fluorescence-based assay.
-
Initial Screen: Screen the compound at a single high concentration (e.g., 10 µM) against the kinase panel.
-
IC50 Determination: For kinases showing significant inhibition (e.g., >50%) in the initial screen, perform a dose-response curve to determine the IC50 value. This involves a serial dilution of the compound.
-
Data Analysis: Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50.
Protocol 2: hERG Channel Patch-Clamp Assay (Cardiovascular Safety)
As a critical component of cardiovascular safety assessment, the hERG assay evaluates the potential for a compound to block the hERG potassium channel, which can lead to QT interval prolongation and torsades de pointes.
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Electrophysiology: Perform whole-cell patch-clamp recordings.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents.
-
Compound Application: Perfuse the cells with increasing concentrations of the test compound.
-
Data Acquisition and Analysis: Measure the peak tail current at each concentration and calculate the percent inhibition. Determine the IC50 value by fitting the concentration-response data.
Visualizations
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide [benchchem.com]
- 3. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nucro-technics.com [nucro-technics.com]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
dealing with N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide precipitation in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the precipitation of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide in solution. The information provided is based on general chemical principles for sulfonamides and bromopyridine derivatives due to the limited specific data for this compound.
Troubleshooting Guide
This guide addresses common precipitation issues encountered during experiments with this compound.
Issue 1: Unexpected Precipitation During Reaction or Work-up
Q1: A precipitate formed unexpectedly in my reaction mixture. What should I do?
A1: Unexpected precipitation during a reaction can be due to several factors, including the formation of an insoluble intermediate or product, or changes in the solvent environment. First, it is crucial to determine if the precipitate is your desired product or an impurity. You can analyze a small, isolated sample of the precipitate. If it is the desired product, you may need to adjust the reaction solvent to a more suitable one that can keep all components in solution.
Q2: My compound precipitated during aqueous work-up. How can I resolve this?
A2: Sulfonamides can be sensitive to pH changes.[1] The nitrogen on the pyridine ring and the sulfonamide group can be protonated or deprotonated, significantly altering the molecule's polarity and solubility. If precipitation occurs during pH adjustment, for instance, when neutralizing an acidic solution, it is likely that you have reached the isoelectric point of the compound where its solubility is at a minimum.[2] To redissolve the compound, you can try adjusting the pH to be more acidic or more basic.
Issue 2: Problems with Crystallization and Recrystallization
Q1: My compound "oils out" instead of forming crystals upon cooling. What is happening?
A1: "Oiling out" typically occurs when the compound is impure or when the solution is cooled too rapidly.[3] To troubleshoot this, try redissolving the oil by heating the solution and adding a small amount of additional solvent. Then, allow the solution to cool much more slowly. If you are using a mixed solvent system, adding more of the solvent in which the compound is more soluble can also help.[3]
Q2: No crystals are forming even after my solution has cooled to room temperature. What are the next steps?
A2: If no crystals form, your solution is likely not supersaturated. You can induce crystallization by:
-
Scratching the inner surface of the flask with a glass rod to create nucleation sites.[3]
-
Adding a seed crystal of the pure compound, if available.[3]
-
Reducing the temperature further by placing the flask in an ice bath or refrigerator.[3]
-
Reducing the solvent volume by evaporation and then allowing the solution to cool again.[3]
Q3: My recrystallization yield is very low. How can I improve it?
A3: A low yield may be due to using too much solvent, which leaves a significant amount of the compound in the mother liquor.[3] To improve the yield, you can try to concentrate the mother liquor by evaporating some of the solvent and cooling it again to obtain a second crop of crystals.[3]
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: While specific data is unavailable, based on its structure, this compound is expected to be a poorly water-soluble compound.[4][5] Its solubility will likely be better in organic solvents. The presence of the polar sulfonamide group and the pyridine ring suggests that it may be soluble in polar organic solvents.
Q2: What are good starting solvents for the recrystallization of this compound?
A2: For compounds with similar structures, such as bromopyridine derivatives, common and effective solvents for recrystallization include ethanol, methanol, and mixed solvent systems like ethanol/water or ethyl acetate/hexane.[3][6] The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature.[6]
Q3: How does pH affect the solubility of this compound?
A3: The solubility of sulfonamides can be highly dependent on pH.[1][2] The pyridine nitrogen is basic and can be protonated in acidic conditions, which would likely increase its aqueous solubility. The sulfonamide nitrogen is weakly acidic and can be deprotonated under basic conditions, which may also affect solubility.
Q4: Can I use activated charcoal during recrystallization?
A4: Yes, if your product is colored due to impurities, you can use a small amount of activated charcoal to decolorize the solution.[7] This should be done by adding the charcoal to the hot solution before filtration.[7] However, be aware that using an excessive amount of charcoal can lead to a loss of your product due to adsorption.[7]
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Solvents at 25 °C.
| Solvent | Solubility (mg/mL) |
| Water | < 0.1 |
| Methanol | 5 - 10 |
| Ethanol | 2 - 5 |
| Acetone | 10 - 20 |
| Dichloromethane | > 20 |
| Ethyl Acetate | 5 - 10 |
| Hexanes | < 0.1 |
Disclaimer: The data in this table is illustrative and based on the expected properties of a compound with this structure. Actual solubility should be determined experimentally.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol outlines a general method for the purification of this compound by recrystallization.
-
Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent or solvent system. The ideal solvent will dissolve the compound when hot but not at room temperature.[6]
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to just cover the solid.[6]
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring to promote dissolution. If the solid does not completely dissolve, add small portions of the hot solvent until a clear, saturated solution is obtained.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[7]
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[6]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the crystal surface.[6]
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.[6]
Visualizations
Caption: Troubleshooting workflow for unexpected precipitation.
Caption: Hypothetical signaling pathway with sulfonamide inhibitor.
References
- 1. sarthaks.com [sarthaks.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide, with a focus on scaling up the process. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key process visualizations to assist in your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor quality of starting materials: Impurities in 2-amino-5-bromopyridine or p-toluenesulfonyl chloride can inhibit the reaction. p-Toluenesulfonyl chloride can degrade upon exposure to moisture.[1] 2. Incomplete reaction: Reaction time may be insufficient, or the temperature may be too low. 3. Suboptimal reaction conditions: Incorrect stoichiometry, improper base, or inappropriate solvent can lead to low yields. | 1. Verify starting material purity: Use freshly purchased or purified starting materials. The purity of p-toluenesulfonyl chloride can be checked by melting point, NMR, or GC-MS.[1] 2. Optimize reaction time and temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is sluggish, consider a moderate increase in temperature, but be mindful of potential side reactions. 3. Systematically optimize conditions: - Stoichiometry: A slight excess (1.05-1.2 equivalents) of p-toluenesulfonyl chloride is often beneficial. - Base: Pyridine or triethylamine are commonly used. Ensure the base is dry and used in slight excess (1.1-1.5 equivalents).[2] - Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically suitable. |
| Formation of Multiple Side Products | 1. Di-sulfonylation: The sulfonamide product can react with another molecule of the sulfonyl chloride, especially if a strong base is used in excess. 2. Reaction with solvent: Some solvents may react with the sulfonyl chloride. 3. Side reactions of starting materials: Impurities in 2-amino-5-bromopyridine, such as 2-amino-3,5-dibromopyridine, can lead to the formation of corresponding sulfonamide impurities.[3][4] | 1. Control stoichiometry and base addition: Use a controlled amount of the sulfonylating agent and base. Add the sulfonyl chloride solution dropwise to the amine solution to maintain a low concentration of the electrophile. 2. Choose an inert solvent: Use a non-reactive, anhydrous solvent. 3. Use high-purity starting materials: Purify starting materials if necessary to remove reactive impurities. |
| Difficult Product Purification | 1. Co-elution with starting materials or byproducts: The product may have similar polarity to unreacted starting materials or side products, making chromatographic separation difficult. 2. "Oiling out" during recrystallization: The product separates as an oil instead of crystals. This can be due to the presence of impurities or an inappropriate solvent system.[5] | 1. Optimize work-up: Quench the reaction to convert unreacted p-toluenesulfonyl chloride to the more polar p-toluenesulfonic acid by adding water or an aqueous base, which can then be easily removed by extraction.[6] 2. Optimize recrystallization: - Solvent selection: Perform small-scale solubility tests to find a suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes) where the product has high solubility at high temperatures and low solubility at low temperatures.[7][8] - Slow cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals. Seeding with a small crystal of the pure product can also induce crystallization.[5] |
| Exothermic Reaction Difficult to Control on Scale-up | The reaction between an amine and a sulfonyl chloride is often exothermic. On a larger scale, the reduced surface-area-to-volume ratio makes heat dissipation less efficient, which can lead to a dangerous temperature increase (thermal runaway).[9] | 1. Slow addition of reagents: Add the p-toluenesulfonyl chloride solution to the 2-amino-5-bromopyridine solution portion-wise or via a dropping funnel at a controlled rate. 2. Efficient cooling: Use an ice bath or a cryostat to maintain the desired reaction temperature. Ensure efficient stirring to prevent the formation of local hot spots. 3. Dilution: Using a larger volume of solvent can help to dissipate the heat generated. 4. Consider flow chemistry: For large-scale production, continuous flow reactors offer superior heat transfer and temperature control. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and scale.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Equivalents |
| 2-Amino-5-bromopyridine | 172.01 | 1.72 g | 1.0 |
| p-Toluenesulfonyl chloride | 190.65 | 2.10 g | 1.1 |
| Pyridine (anhydrous) | 79.10 | 1.2 mL | 1.5 |
| Dichloromethane (DCM, anhydrous) | - | 50 mL | - |
| 1 M Hydrochloric acid (HCl) | - | As needed | - |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | As needed | - |
| Brine (saturated NaCl solution) | - | As needed | - |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-amino-5-bromopyridine (1.0 eq) in anhydrous dichloromethane.
-
Base Addition: Add anhydrous pyridine (1.5 eq) to the solution at room temperature.
-
Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 30-60 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.[10]
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[10]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound as a solid.
-
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key stages of the synthesis process.
Logical Relationship of Troubleshooting
Caption: Logical flow for troubleshooting common synthesis problems.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. heteroletters.org [heteroletters.org]
- 4. ijssst.info [ijssst.info]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide. The information provided is based on established principles of sulfonamide chemistry and degradation pathways.
Troubleshooting Guides
This section addresses common issues encountered during the experimental investigation of this compound degradation.
Issue 1: Inconsistent or Non-Reproducible Degradation Rates
| Potential Cause | Troubleshooting Step |
| Fluctuations in Light Source Intensity (Photodegradation) | Ensure a stable power supply for the light source. Monitor and record the light intensity throughout the experiment using a calibrated radiometer. |
| Temperature Variations | Use a temperature-controlled reaction vessel or a water bath to maintain a constant temperature.[1] |
| Inconsistent Catalyst Loading/Dispersion (Photocatalysis) | Use a precise method for weighing the catalyst. Ensure uniform dispersion of the catalyst in the solution through consistent stirring or sonication before and during the experiment. |
| Variability in pH of the Reaction Medium | Buffer the reaction solution to the desired pH and monitor it throughout the experiment. The degradation rates of sulfonamides can be pH-dependent.[2] |
| Matrix Effects from Complex Media | If working with environmental samples or biological matrices, perform control experiments with the matrix alone to assess its effect on degradation. Consider solid-phase extraction (SPE) for sample cleanup. |
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis
| Potential Cause | Troubleshooting Step |
| Peak Tailing | Use a mobile phase with a pH that ensures the analyte is in a single ionic form. Consider using a high-purity silica column or an end-capped column. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can sometimes help. |
| Peak Broadening | Ensure the sample is dissolved in the mobile phase or a weaker solvent.[3] A large injection volume can also cause peak broadening. Check for leaks in the HPLC system, especially between the column and the detector.[3] |
| Split Peaks | This may indicate a partially blocked frit or a void at the head of the column. Try back-flushing the column (disconnected from the detector). If the problem persists, the column may need to be replaced. |
| Shifting Retention Times | Ensure the mobile phase composition is consistent and accurately prepared.[3] Use a column thermostat to maintain a constant temperature, as temperature fluctuations can affect retention times. |
Issue 3: Difficulty in Identifying Degradation Products by Mass Spectrometry
| Potential Cause | Troubleshooting Step |
| Low Abundance of Degradation Products | Concentrate the sample before analysis using techniques like solid-phase extraction (SPE) or evaporation. |
| Complex Fragmentation Patterns | Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and propose elemental compositions for fragment ions.[4] Perform tandem mass spectrometry (MS/MS) experiments at different collision energies to obtain more detailed structural information. |
| Co-elution with Matrix Components | Optimize the HPLC gradient to improve the separation of degradation products from matrix interferences. Employ different stationary phases (e.g., C18, phenyl-hexyl) to achieve alternative selectivity. |
| Isomeric Degradation Products | If isomers are suspected, try to achieve baseline separation using HPLC. If separation is not possible, careful analysis of MS/MS fragmentation patterns may reveal subtle differences that can aid in identification. |
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
Based on the known degradation of other sulfonamides, the following pathways are plausible for this compound:
-
Hydroxylation: Addition of a hydroxyl group to the pyridine or benzene ring.
-
Cleavage of the Sulfonamide Bond (S-N bond): This is a common degradation pathway for sulfonamides, leading to the formation of 4-methylbenzenesulfonic acid and 5-bromo-2-aminopyridine.
-
SO2 Extrusion: Loss of sulfur dioxide from the sulfonamide bridge, resulting in a direct bond between the p-tolyl group and the pyridine ring.
-
Debromination: Removal of the bromine atom from the pyridine ring, which can occur under reductive conditions or during certain advanced oxidation processes.
Caption: Potential degradation pathways of this compound.
Q2: How can I monitor the degradation of this compound experimentally?
The most common method is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS). An isocratic or gradient elution method using a C18 column is typically suitable. The mobile phase often consists of a mixture of acetonitrile and water (with a small amount of formic acid to improve peak shape). The disappearance of the parent compound and the appearance of degradation products can be monitored over time.
Q3: What are the key parameters to control in a photodegradation study?
-
Wavelength and Intensity of Light: The degradation rate can be highly dependent on the wavelength and intensity of the light source. Use a light source that mimics the relevant environmental conditions (e.g., a solar simulator).
-
pH: The pH of the solution can affect the speciation of the compound and the generation of reactive oxygen species.
-
Presence of Photosensitizers: Natural organic matter (e.g., humic acids) can act as photosensitizers and accelerate degradation.
-
Oxygen Concentration: The presence of dissolved oxygen is often crucial for photodegradation pathways involving reactive oxygen species.
Q4: My degradation experiment shows a lag phase. What does this mean?
A lag phase, particularly in biodegradation studies, can indicate a period of adaptation for the microorganisms.[5] During this time, the microbial population capable of degrading the compound may be increasing, or the expression of necessary enzymes is being induced.[5]
Experimental Protocols
Protocol 1: General Procedure for Photodegradation Study
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare the reaction solution by spiking the stock solution into deionized water or a buffered solution to the desired initial concentration.
-
Transfer the reaction solution to a quartz photoreactor vessel.
-
Place the photoreactor in a temperature-controlled chamber equipped with the desired light source (e.g., a xenon lamp with filters to simulate sunlight).
-
Start the irradiation and stirring.
-
Withdraw aliquots of the solution at predetermined time intervals.
-
Quench the reaction if necessary (e.g., by adding a quenching agent like sodium thiosulfate or by placing the sample in the dark and on ice).
-
Analyze the samples by HPLC or LC-MS to determine the concentration of the parent compound and identify any degradation products.
Caption: A typical experimental workflow for a photodegradation study.
Protocol 2: HPLC-UV Method for Quantification
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (with 0.1% formic acid) (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm (or the λmax of the compound)
-
Quantification: Based on a calibration curve prepared from standards of known concentrations.
Quantitative Data Summary
The following table provides hypothetical quantitative data for the degradation of this compound under different conditions. This data is for illustrative purposes and should be experimentally determined.
Table 1: Hypothetical Degradation Kinetics
| Condition | Rate Constant (k) | Half-life (t½) | Degradation (%) after 24h |
| Direct Photolysis (Simulated Sunlight) | 0.025 h⁻¹ | 27.7 h | 45.1 |
| TiO₂ Photocatalysis (Simulated Sunlight) | 0.15 h⁻¹ | 4.6 h | 97.3 |
| Hydrolysis (pH 7, 25 °C) | < 0.001 h⁻¹ | > 693 h | < 1.0 |
| Biodegradation (Activated Sludge) | 0.01 h⁻¹ (after lag phase) | 69.3 h | 21.3 |
Table 2: Hypothetical Degradation Product Formation
| Degradation Pathway | Major Product(s) | Relative Abundance (%) after 24h TiO₂ Photocatalysis |
| S-N Bond Cleavage | 4-Methylbenzenesulfonic acid, 5-Bromo-2-aminopyridine | 65 |
| Hydroxylation | Hydroxylated derivatives | 20 |
| SO₂ Extrusion | N-(p-tolyl)-5-bromopyridin-2-amine | 10 |
| Debromination | N-(pyridin-2-yl)-4-methylbenzenesulfonamide | 5 |
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. Biotic transformation products of sulfonamides in environmental water samples: High-resolution mass spectrometry-based tentative identification by a suspect screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biodegradability properties of sulfonamides in activated sludge | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
Technical Support Center: Synthesis of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide. Our aim is to help you anticipate and resolve common experimental challenges to improve reaction yield and purity.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Guide 1: Low or No Product Formation
Problem: After carrying out the reaction and work-up, thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis indicates a low yield or complete absence of the desired product.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Degraded p-toluenesulfonyl chloride | p-Toluenesulfonyl chloride is sensitive to moisture and can hydrolyze to p-toluenesulfonic acid. Use a freshly opened bottle or purify the reagent before use. |
| Inactive 2-amino-5-bromopyridine | Ensure the purity of the starting amine. Impurities can interfere with the reaction. |
| Insufficient base | The reaction generates hydrochloric acid, which must be neutralized. Use at least a stoichiometric amount of a suitable base like pyridine or triethylamine. |
| Low reaction temperature | If the reaction is sluggish, consider gently heating the reaction mixture (e.g., to 40-50 °C) to increase the rate of reaction. |
| Sub-optimal solvent | The choice of solvent can impact solubility and reaction rate. Dichloromethane (DCM) or pyridine are commonly used. If solubility is an issue, consider alternative anhydrous solvents like tetrahydrofuran (THF) or acetonitrile. |
Guide 2: Formation of Di-substituted Byproduct
Problem: Spectroscopic analysis (e.g., NMR, MS) of the crude product reveals the presence of a di-tosylated byproduct, N-(5-bromopyridin-2-yl)-N-(4-methylphenyl)sulfonyl-4-methylbenzenesulfonamide.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Excess p-toluenesulfonyl chloride | An excess of the tosylating agent can lead to the sulfonylation of the initially formed product. Use a strict 1:1 to 1:1.1 molar ratio of 2-amino-5-bromopyridine to p-toluenesulfonyl chloride. |
| High reaction temperature or prolonged reaction time | More forcing conditions can promote the second sulfonylation. Monitor the reaction closely by TLC and quench it as soon as the starting amine is consumed. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can also help.[1] |
| Strongly basic conditions | The use of a strong base can deprotonate the sulfonamide nitrogen, making it more nucleophilic and susceptible to a second sulfonylation.[1] Consider using a milder base or a slight excess of the amine to act as a proton scavenger. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and base for this reaction?
A1: Pyridine is a common choice as it can serve as both the solvent and the base. Alternatively, dichloromethane (DCM) with a tertiary amine base like triethylamine is also effective. The optimal choice may depend on the scale of your reaction and the desired work-up procedure.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a convenient method. Use a solvent system such as ethyl acetate/hexane to separate the starting material, product, and any byproducts. The product, being more polar than the starting amine, will have a lower Rf value. Staining with potassium permanganate can help visualize the spots.
Q3: My crude product is an oil and won't solidify. What should I do?
A3: This can be due to residual solvent or impurities. Try triturating the oil with a non-polar solvent like hexane or a mixture of hexane and diethyl ether. This can often induce crystallization. If that fails, purification by column chromatography is recommended.
Q4: What is the best way to purify the final product?
A4: Recrystallization is often the most effective method for obtaining a highly pure product. Suitable solvent systems include ethanol/water or ethyl acetate/hexane. If recrystallization is unsuccessful or if byproducts are difficult to remove, column chromatography on silica gel using a gradient of ethyl acetate in hexane is a reliable alternative.
Quantitative Data Summary
The following table summarizes the effect of different reaction conditions on the yield of sulfonamides in similar syntheses.
| Entry | Amine | Sulfonyl Chloride | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-amino-5-bromopyridine | Trifluoromethanesulfonyl chloride | Pyridine (solvent) | Pyridine | RT | 18 | 65 | Fictionalized Data |
| 2 | 4-aminoacetophenone | p-toluenesulfonyl chloride | Pyridine (0.02) | DCM | RT | 5 | up to 88 | Fictionalized Data |
| 3 | 2-bromo-3-aminopyridine | Pyridine-2-sulfonyl chloride | Triethylamine | DCM | Reflux | N/A | 34 | [1] |
| 4 | 2-bromo-3-aminopyridine | Pyridine-2-sulfonyl chloride | Pyridine (solvent) | Pyridine | 80 | 5 | >34 | [1] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative procedure based on standard methods for sulfonamide synthesis.
Materials:
-
2-amino-5-bromopyridine
-
p-toluenesulfonyl chloride
-
Anhydrous pyridine or anhydrous dichloromethane (DCM) and triethylamine
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromopyridine (1.0 eq.) in anhydrous pyridine or DCM.
-
Base Addition (if using DCM): If using DCM as the solvent, add triethylamine (1.2 eq.).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Slowly add p-toluenesulfonyl chloride (1.05 eq.) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
If pyridine was used as the solvent, remove it under reduced pressure. Dissolve the residue in ethyl acetate.
-
If DCM was used, dilute the reaction mixture with more DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
-
References
Validation & Comparative
A Comparative Analysis of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinase inhibitor N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide against a selection of established kinase inhibitors targeting critical signaling pathways implicated in cancer and inflammatory diseases. Due to the limited publicly available data on the specific kinase inhibitory profile of this compound, this comparison is based on its structural similarity to other known kinase inhibitors, particularly those targeting the BRAF kinase. The guide also includes data on inhibitors of p38 MAPK and VEGFR-2 to offer a broader context for evaluating kinase inhibitor performance.
Quantitative Comparison of Kinase Inhibitor Potency
The inhibitory activity of selected kinase inhibitors against their primary targets is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency.
| Kinase Target | Inhibitor | IC50 (nM) | Cell Line/Assay Condition |
| BRAF V600E | This compound | Data not publicly available | |
| Vemurafenib | 31 | In vitro kinase assay[1] | |
| Dabrafenib | < 100 | BRAF V600E mutant human melanoma cell lines[2] | |
| GSK2118436 | 0.6 | In vitro kinase assay (BRAF V600E)[1] | |
| Rafoxanide | 70 | B-Raf V600E | |
| p38α MAPK | SB203580 | 50 | SAPK2a/p38α |
| BIRB 796 (Doramapimod) | 38 | p38α[3] | |
| Neflamapimod (VX-745) | 10 | p38α[3] | |
| Pamapimod | 14 | p38α enzymatic activity[4] | |
| TAK-715 | 7.1 | p38α[4] | |
| VEGFR-2 | Sorafenib | 0.082 µM | In vitro kinase assay[5] |
| Motesanib (AMG-706) | 3 | VEGFR2[6] | |
| Vandetanib | 40 | VEGFR2[6] | |
| Cabozantinib (XL184) | 0.035 | VEGFR2[6] | |
| Compound 11 (Nicotinamide-based) | 60.83 | VEGFR-2 enzyme inhibition[7] |
Signaling Pathway and Experimental Workflow Visualizations
To illustrate the biological context and experimental procedures relevant to kinase inhibitor evaluation, the following diagrams are provided.
Caption: Simplified BRAF/MEK/ERK signaling pathway and the inhibitory action of a BRAF inhibitor.
Caption: General experimental workflow for an in vitro radiometric kinase inhibition assay.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines for two key assays used in the characterization of kinase inhibitors.
Radiometric Kinase Assay (e.g., HotSpot™ Assay)
This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by a specific kinase.
Objective: To determine the in vitro potency (IC50) of an inhibitor against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Phosphocellulose or filter-binding plates
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare inhibitor dilutions: Serially dilute the test inhibitor in DMSO to create a range of concentrations.
-
Set up kinase reaction: In a microplate, combine the kinase, substrate, and kinase reaction buffer.
-
Add inhibitor: Add the diluted inhibitor or DMSO (for control) to the reaction wells.
-
Initiate reaction: Start the phosphorylation reaction by adding [γ-³³P]ATP.
-
Incubate: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop reaction and spot: Stop the reaction (e.g., by adding acid) and spot the reaction mixture onto the filter membrane.[3]
-
Wash: Wash the filter membranes extensively to remove unincorporated [γ-³³P]ATP.[3]
-
Measure radioactivity: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.[3]
-
Data analysis: Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3]
Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Objective: To determine the cytotoxic or anti-proliferative effect of an inhibitor on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., melanoma cell line with BRAF V600E mutation)
-
Cell culture medium and supplements (e.g., FBS)
-
Test inhibitor dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat with inhibitor: Add serial dilutions of the test inhibitor to the cells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Add MTT: Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize formazan: Add the solubilization solution to dissolve the formazan crystals.
-
Measure absorbance: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Discussion and Future Directions
The data presented for established inhibitors of BRAF, p38 MAPK, and VEGFR-2 highlight the diverse potency and selectivity profiles that can be achieved with small molecule kinase inhibitors. This comparative guide serves as a foundational resource for researchers aiming to position novel compounds like this compound within the broader landscape of kinase inhibitor drug discovery.
References
- 1. Acquired and intrinsic BRAF inhibitor resistance in BRAF V600E mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
comparing efficacy of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide analogs
For Researchers, Scientists, and Drug Development Professionals
The N-arylbenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis of a wide array of therapeutic agents. This guide provides a comparative analysis of the efficacy of various analogs, focusing on their potential as anticancer agents through the inhibition of key signaling pathways. The data presented herein is collated from multiple studies to highlight structure-activity relationships and guide future drug discovery efforts.
Quantitative Efficacy Data
The following table summarizes the in vitro efficacy of representative N-(pyridin-2-yl)benzenesulfonamide and related heterocyclic benzenesulfonamide analogs against various cancer-related protein targets and cell lines. The data highlights how modifications to the core scaffold influence inhibitory potency and cellular activity.
| Compound ID | Target(s) | IC₅₀ (nM) | Cell Line | GI₅₀/IC₅₀ (µM) | Citation |
| Series 1: Carbonic Anhydrase Inhibitors | |||||
| 7a | hCA IX | 6.8 | - | - | [1] |
| 8a | hCA IX | 94.4 | - | - | [1] |
| 8c | hCA XII | 936.2 | - | - | [1] |
| 4e | hCA IX | 10.93 | MDA-MB-231 (Breast) | 1.52 | [2] |
| 4g | hCA IX | 15.28 | MDA-MB-231 (Breast) | 2.01 | [2] |
| 4h | hCA IX | 25.06 | MCF-7 (Breast) | 6.31 | [2] |
| Series 2: Kinase Inhibitors | |||||
| 17e | PI3Kα / mTOR | 1.7 / 3.9 | PC-3 (Prostate) | 0.08 | [3][4] |
| 58 | CDK4 | 2 | A375 (Melanoma) | 0.02 | [5] |
| 69 | CDK6 | 4 | A375 (Melanoma) | 0.04 | [5] |
| K22 | PLK4 | 0.1 | MCF-7 (Breast) | 1.3 | [6] |
Signaling Pathway Inhibition
Many N-arylbenzenesulfonamide analogs exert their anticancer effects by targeting critical signaling pathways involved in cell growth, proliferation, and survival. One such key pathway is the PI3K/mTOR pathway, which is frequently dysregulated in cancer. The diagram below illustrates the mechanism of action for analogs designed as PI3K/mTOR dual inhibitors.
Figure 1. PI3K/mTOR signaling pathway and points of inhibition by dual inhibitor analogs.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of N-arylbenzenesulfonamide analogs.
In Vitro Kinase Inhibition Assay (e.g., PI3K, mTOR, PLK4)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase enzyme.
-
Reagents and Materials: Recombinant human kinase enzymes (e.g., PI3Kα, mTOR, PLK4), appropriate kinase substrate (e.g., ATP), kinase buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
The kinase enzyme and test compound are pre-incubated in a 96-well plate for 15-30 minutes at room temperature.
-
The kinase reaction is initiated by the addition of the ATP and substrate mixture.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured by adding the detection reagent, which generates a luminescent signal.
-
Luminescence is read using a plate reader.
-
The percentage of inhibition for each compound concentration is calculated relative to a control (no inhibitor).
-
IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3][6]
-
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of carbonic anhydrase (CA) isoforms.
-
Method: An esterase assay using 4-nitrophenyl acetate (NPA) as a substrate is a common method.
-
Procedure:
-
The CA enzyme is pre-incubated with various concentrations of the test compound in a buffer (e.g., Tris-HCl) in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of the NPA substrate.
-
The hydrolysis of NPA by CA produces 4-nitrophenolate, a yellow-colored product.
-
The increase in absorbance at 400 nm is monitored over time using a spectrophotometer.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated for each compound concentration.
-
IC₅₀ values are determined from the dose-response curve.[1][2]
-
Cell Proliferation (Antiproliferative) Assay
This assay determines the effect of a compound on the growth and proliferation of cancer cells.
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay is frequently used.
-
Procedure (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT to an insoluble purple formazan.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a detergent solution).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
The concentration of the compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀) is calculated from the dose-response curve.[2][3][5]
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the screening and evaluation of novel N-arylbenzenesulfonamide analogs as potential anticancer agents.
Figure 2. General workflow for the development of N-arylbenzenesulfonamide analogs as anticancer agents.
References
- 1. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines as highly potent CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Activity of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vitro anticancer activity of the novel compound N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide. Due to the limited publicly available data on this specific molecule, this document outlines a comprehensive validation strategy based on the known activities of structurally related sulfonamides and provides detailed experimental protocols. The presented data for the target compound is illustrative and serves as a template for organizing and interpreting experimental findings.
Introduction to this compound and the Sulfonamide Class
This compound belongs to the sulfonamide class of compounds, which are recognized for their diverse pharmacological activities, including anticancer properties. The core structure, featuring a sulfonamide group, is a key pharmacophore that can interact with various biological targets. Many sulfonamide derivatives have demonstrated potent antitumor activity through mechanisms such as the inhibition of carbonic anhydrases, disruption of microtubule assembly, and induction of cell cycle arrest and apoptosis.[1][2] The presence of a bromopyridine moiety may enhance the compound's activity and selectivity.
Comparative Analysis of Cytotoxic Activity
The initial step in validating a novel anticancer compound is to assess its cytotoxic effects across a panel of cancer cell lines. This allows for the determination of its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting biological or biochemical functions.
Table 1: Illustrative Cytotoxic Activity (IC50, µM) of this compound and Comparator Sulfonamides in Various Cancer Cell Lines
| Compound | MCF-7 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) | HCT116 (Colon) | HeLa (Cervical) |
| This compound | 15.2 (Illustrative) | 10.8 (Illustrative) | 25.5 (Illustrative) | 18.9 (Illustrative) | 32.1 (Illustrative) |
| Indisulam | 0.04 | 0.05 | 0.03 | 0.02 | 0.06 |
| Celecoxib | >100 | 50 | 60 | 40 | >100 |
| p-Toluenesulfonamide | - | - | - | - | Inhibits viability |
Note: Data for this compound is hypothetical and for illustrative purposes only. Data for comparator compounds is derived from published literature.
Potential Mechanisms of Action and Validation Protocols
Based on the activities of related sulfonamides, several potential mechanisms of action for this compound can be hypothesized. Below are key experiments to investigate these mechanisms.
Inhibition of Carbonic Anhydrases
Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, which are involved in pH regulation and tumor progression.[3][4][5][6]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
A common method to assess CA inhibition is a stopped-flow spectrophotometric assay that measures the inhibition of CO2 hydration. The assay is performed at 25°C using a phosphate buffer. The enzyme and inhibitor are pre-incubated, and the reaction is initiated by the addition of CO2-saturated water. The rate of the catalyzed reaction is monitored by the change in absorbance of a pH indicator.
Induction of Cell Cycle Arrest
Sulfonamides have been shown to induce cell cycle arrest, often at the G1 or G2/M phase, thereby inhibiting cancer cell proliferation.[1][7][8]
Experimental Protocol: Cell Cycle Analysis via Flow Cytometry
-
Cell Preparation: Plate cells in 6-well plates and treat with varying concentrations of the compound for 24-48 hours.
-
Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Cells can be stored at 4°C.[9][10][11]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[10][11][12]
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][12][13]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate cancer cells.
Experimental Protocol: Western Blot for Apoptosis Markers
-
Cell Lysis: Treat cells with the compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[14][15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[15]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[14][16]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against key apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax).[14][15][16][17]
-
Detection: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[14][15][16]
Visualizing Experimental Workflows and Signaling Pathways
Caption: A generalized workflow for the validation of a novel anticancer compound.
Caption: A simplified diagram of the intrinsic apoptosis pathway.
Conclusion
While direct experimental data for this compound is not yet widely available, the established anticancer potential of the broader sulfonamide class provides a strong rationale for its investigation. By employing the standardized and robust experimental protocols outlined in this guide, researchers can effectively validate its activity, elucidate its mechanism of action, and compare its performance against existing compounds. The provided tables and diagrams serve as a template for organizing and presenting the resulting data in a clear and comparative manner, ultimately contributing to the development of novel and effective cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A class of carbonic anhydrase IX/XII – selective carboxylate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Apoptosis western blot guide | Abcam [abcam.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Comparative Guide to the Structure-Activity Relationship of N-(pyridin-2-yl)benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of N-(pyridin-2-yl)benzenesulfonamide derivatives, with a focus on their potential as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX. While specific SAR studies on N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide are limited in the public domain, this guide synthesizes data from closely related analogs to infer the impact of structural modifications on inhibitory activity.
Introduction
This compound belongs to the sulfonamide class of compounds, a well-established pharmacophore known for its ability to inhibit carbonic anhydrases.[1] These zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Several CA isoforms are known, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer.[3]
The tumor-associated isoforms, CA IX and CA XII, are overexpressed in many cancers in response to hypoxia and contribute to the acidification of the tumor microenvironment, promoting tumor growth, invasion, and resistance to therapy.[1][3] Therefore, selective inhibitors of CA IX and XII are promising targets for anticancer drug development. This guide explores the SAR of N-(pyridin-2-yl)benzenesulfonamide derivatives to provide insights for the rational design of potent and selective CA inhibitors.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the inhibitory activity (Ki or IC50 values) of various N-(pyridin-2-yl)benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms. The data is compiled from multiple studies to facilitate comparison.
Table 1: Inhibitory Activity of 4-Substituted Pyridine-3-sulfonamide Derivatives against hCA Isoforms [3]
| Compound | R (Substitution at position 4 of pyridine) | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| 2 | 4-(4-methylpiperazin-1-yl) | 169 | 58.5 | 19.5 | 16.8 |
| 3 | 4-morpholin-4-yl | 245 | 89.2 | 25.6 | 21.4 |
| 5 | 4-(4-phenylpiperazin-1-yl) | 356 | 123 | 48.7 | 39.1 |
| 6 | 4-[4-(3,4-dichlorophenyl)piperazin-1-yl] | 5400 | 1238 | 652 | 768 |
| 16 | 4-(3,5-dimethyl-1H-pyrazol-1-yl) | 289 | 115 | 28.9 | 24.3 |
| 17 | 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl) | 321 | 134 | 35.6 | 29.8 |
| AAZ * | - | 250 | 12 | 25 | 5.7 |
*AAZ (Acetazolamide) is a standard CA inhibitor used as a reference.
Table 2: Anticancer Activity of Selected Sulfonamide Derivatives [4]
| Compound | Cell Line | pIC50 |
| 1H-pyrrole derivative 1 | HCT-116 | 5.31 |
| 1H-pyrrole derivative 2 | HCT-116 | 5.17 |
| 5-oxo-1,2,4-triazine derivative 1 | HCT-116 | 4.95 |
| 5-oxo-1,2,4-triazine derivative 2 | HCT-116 | 4.88 |
| 1,2,4-triazine derivative 1 | HCT-116 | 5.02 |
| N-acylbenzenesulfonamide 1 | HCT-116 | 5.25 |
Structure-Activity Relationship Summary:
Based on the available data for N-(pyridin-2-yl)benzenesulfonamide and related sulfonamide derivatives, the following SAR trends can be outlined:
-
The Sulfonamide Moiety: The primary sulfonamide group (-SO2NH2) is crucial for activity, as it coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme.[1]
-
Substitutions on the Pyridine Ring:
-
The nature and position of substituents on the pyridine ring significantly influence inhibitory potency and selectivity.
-
In the 4-substituted pyridine-3-sulfonamide series, heterocyclic substitutions at the 4-position, such as pyrazolyl groups, generally lead to potent inhibition of CA IX and XII.[3]
-
The presence of halogen atoms, like bromine, on the pyridine ring can modulate the electronic properties and lipophilicity of the molecule, potentially impacting binding affinity. While no specific data for a 5-bromo substitution on the N-(pyridin-2-yl)benzenesulfonamide core is available, halogenated derivatives often exhibit potent inhibitory activity.[2]
-
-
Substitutions on the Benzenesulfonamide Ring:
-
Substituents on the benzene ring can interact with amino acid residues in the active site cavity, influencing both potency and isoform selectivity.
-
A methyl group at the 4-position of the benzenesulfonamide ring, as in the core topic compound, is a common feature in many potent CA inhibitors. This group can occupy a hydrophobic pocket in the active site.
-
Modifications at this position can be explored to optimize interactions and improve selectivity. For instance, incorporating larger or more flexible groups can lead to enhanced binding.[5]
-
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below to allow for replication and comparison of results.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
This method is the gold standard for measuring the catalytic activity of carbonic anhydrases and their inhibition. It directly measures the enzyme-catalyzed hydration of CO₂.[6][7][8][9]
Materials:
-
Recombinant human Carbonic Anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Test compounds (e.g., this compound derivatives)
-
Acetazolamide (as a positive control inhibitor)
-
Buffer (e.g., 20 mM HEPES or Tris, pH 7.4)
-
CO₂-saturated water
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the hCA isoforms and test compounds in the appropriate buffer. Serial dilutions of the inhibitors are made to determine the IC50 or Ki values.
-
Reaction Setup: The stopped-flow instrument is set up to rapidly mix two solutions:
-
Syringe A: Contains the CA enzyme and the pH indicator in buffer.
-
Syringe B: Contains CO₂-saturated water.
-
-
Measurement of Uninhibited Reaction: The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the pH decreases due to proton production from CO₂ hydration. The initial rate of the reaction is determined.
-
Measurement of Inhibited Reaction: The enzyme is pre-incubated with various concentrations of the test compound or the standard inhibitor before mixing with the CO₂ solution. The initial rates of the inhibited reactions are measured.
-
Data Analysis: The inhibition constant (Ki) is determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) or by calculating the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Cell-Based Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13]
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[10]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).[10] A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours.[10]
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals formed by viable cells.[10]
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathway Visualization
The inhibition of carbonic anhydrase IX by sulfonamide derivatives can impact several downstream signaling pathways involved in cancer cell survival, proliferation, and invasion.
Caption: CA IX Signaling Pathway in Cancer.
This diagram illustrates how hypoxia leads to the upregulation of Carbonic Anhydrase IX (CA IX) via HIF-1α. CA IX then contributes to an acidic tumor microenvironment, which promotes cancer cell proliferation and invasion. N-(pyridin-2-yl)benzenesulfonamide derivatives act as inhibitors of CA IX, thereby disrupting this pathway.
Caption: Experimental Workflow for SAR Studies.
This diagram outlines the typical workflow for conducting structure-activity relationship studies of novel enzyme inhibitors, from compound design and synthesis to in vitro evaluation and lead optimization.
References
- 1. Carbonic anhydrase inhibitors: inhibition of human cytosolic isozymes I and II and tumor-associated isozymes IX and XII with S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay: Inhibition of human carbonic anhydrase 12 assessed as inhibitory constant preincubated for 15 mins by stopped-flow CO2 hydration assay (CHEMBL... - ChEMBL [ebi.ac.uk]
- 9. The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. atcc.org [atcc.org]
- 13. MTT assay protocol | Abcam [abcam.com]
Comparative Cross-Reactivity Profile of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the potential cross-reactivity profile of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide. Due to the absence of publicly available, direct experimental data for this specific compound, this report leverages data from structurally analogous compounds containing benzenesulfonamide and pyridine moieties to infer a predictive cross-reactivity and biological activity profile. This guide is intended to inform initial experimental design and target validation efforts. We present potential kinase and non-kinase targets, propose detailed experimental protocols for assessing cross-reactivity, and visualize relevant signaling pathways and experimental workflows.
Introduction
This compound is a small molecule featuring a benzenesulfonamide core, a common scaffold in a variety of therapeutic agents. The presence of the bromopyridine moiety suggests potential interactions with ATP-binding sites of protein kinases. Sulfonamide-based compounds have been identified as inhibitors of various protein classes, including kinases and carbonic anhydrases.[1][2] Understanding the cross-reactivity profile of a novel compound is crucial for preclinical development to anticipate potential off-target effects and to identify potential new therapeutic applications.
This guide provides a predictive analysis of the cross-reactivity of this compound by comparing it with other well-characterized benzenesulfonamide derivatives.
Predicted Biological Activity and Cross-Reactivity
Based on the analysis of structurally similar compounds, this compound is predicted to exhibit inhibitory activity against several protein kinase families and may also interact with non-kinase targets such as carbonic anhydrases.
Comparison with Structurally Related Compounds
The following table summarizes the biological activities of selected benzenesulfonamide derivatives that share structural similarities with this compound. This data provides a basis for predicting the potential target profile of the compound of interest.
| Comparator Compound | Structure | Target(s) | IC50/Binding Affinity | Reference(s) |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-KIT | 0.1 nM, 0.2 nM, 0.1-0.3 nM, 1.6 nM, 1.7 nM | [3] | |
| Pictilisib (GDC-0941) | PI3Kα, PI3Kδ, PI3Kβ, PI3Kγ, mTOR | 3.3 nM, 3.3 nM, 4.6 nM, 5.8 nM, 17 nM | [3] | |
| AL106 | TrkA | 58.6 µM (in U87 cells) | [4] | |
| Various Benzenesulfonamides | Carbonic Anhydrase IX, XII | 1.5 - 38.9 nM (CA IX), 0.8 - 12.4 nM (CA XII) | [1] |
Disclaimer: This table presents data for structurally related compounds and should be used for hypothesis generation only. The actual activity of this compound may differ significantly.
Key Signaling Pathways
Benzenesulfonamide derivatives are known to modulate several critical signaling pathways involved in cell proliferation, survival, and angiogenesis.[5][6][7] Based on the comparator compounds, a plausible signaling pathway that could be affected by this compound is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[6][8]
References
- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Benchmarking N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide Against Known Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark analysis of the novel compound N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide. Based on its structural features, particularly the sulfonamide group, the compound is evaluated as a putative carbonic anhydrase (CA) inhibitor. Its performance is benchmarked against established clinical standards, Acetazolamide and Dorzolamide. Furthermore, given the emerging role of carbonic anhydrase inhibitors in inflammation, a comparison with the selective COX-2 inhibitor, Celecoxib, is included in the context of anti-inflammatory activity.
Due to the absence of publicly available experimental data for this compound, this guide utilizes data from a closely related structural analog, a 4-substituted pyridine-3-sulfonamide, to provide a scientifically grounded, hypothetical performance profile. This approach allows for a relevant comparison while underscoring the need for empirical validation.
In Vitro Performance: Carbonic Anhydrase Inhibition
The primary mechanism of action for many sulfonamide-based compounds is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes.[1][2] Dysregulation of specific CA isoforms is implicated in several diseases, including glaucoma, epilepsy, and cancer.[1][2] Notably, the tumor-associated isoforms CA IX and CA XII are recognized as key targets in oncology due to their role in pH regulation in the tumor microenvironment.[1][2][3]
The inhibitory potential of our target compound's analog is compared against the broad-spectrum CA inhibitor Acetazolamide and the topically active antiglaucoma agent Dorzolamide. The data is presented as inhibition constants (Ki), where a lower value indicates higher potency.
Table 1: In Vitro Inhibition of Human Carbonic Anhydrase Isoforms (Ki, nM)
| Compound | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Tumor-Associated) | hCA XII (Tumor-Associated) |
| Analog: Pyridine-3-sulfonamide | >10000 | 271 | 137 | 91 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| Dorzolamide (Standard) | >10000 | 0.54 | 43 | 4.2 |
Data for the pyridine-3-sulfonamide analog is sourced from a study on 4-substituted pyridine-3-sulfonamides.[4] Acetazolamide and Dorzolamide data are representative values from the literature.
In Vivo Performance: Anti-Inflammatory Activity
Recent studies have highlighted the role of carbonic anhydrase inhibition in modulating inflammatory responses.[5] To contextualize the potential anti-inflammatory effects of this compound, this section outlines a standard preclinical model, the carrageenan-induced paw edema assay. This model is a widely accepted method for evaluating the acute anti-inflammatory activity of novel compounds.[5]
Table 2: Hypothetical In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Analog: Pyridine-3-sulfonamide | 20 | Data not available |
| Celecoxib (Standard) | 10 | ~50-60% |
| Vehicle Control | - | 0% |
Celecoxib data is based on established literature. The efficacy of the pyridine-3-sulfonamide analog in this model is yet to be determined and represents a key area for future investigation.
Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
This assay measures the inhibitory effect of a compound on the CA-catalyzed hydration of carbon dioxide.
Methodology:
-
Enzyme and Inhibitor Preparation: Recombinant human CA isoforms (I, II, IX, and XII) are used. Stock solutions of the test compound and standards are prepared in DMSO.
-
Assay Buffer: A 10 mM HEPES or TRIS buffer is used, depending on the CA isoform, at a pH of 7.5 for α-CAs. The buffer contains 0.1 M Na₂SO₄ to maintain constant ionic strength.
-
Instrumentation: An Applied Photophysics stopped-flow instrument is utilized.
-
Procedure: The enzyme and inhibitor solutions are pre-incubated for 15 minutes at room temperature to allow for complex formation. The reaction is initiated by mixing the enzyme-inhibitor solution with a CO₂-saturated buffer solution.
-
Detection: The rate of CO₂ hydration is monitored by the change in absorbance of a pH indicator (e.g., phenol red) at its maximum wavelength (557 nm) for a duration of 10 seconds.
-
Data Analysis: The initial velocity of the reaction is determined from the first 5-10% of the reaction trace. The uncatalyzed rate is subtracted from the observed rates. Inhibition constants (Ki) are calculated using non-linear least-squares methods and the Cheng-Prusoff equation.
In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
This assay evaluates the ability of a compound to reduce acute inflammation in an animal model.
Methodology:
-
Animals: Male Wistar rats (180-220 g) are used.
-
Compound Administration: The test compound, standard (Celecoxib), or vehicle is administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
Visualized Pathways and Workflows
Caption: Role of CA IX in promoting tumor survival under hypoxic conditions.
Caption: Workflow for determining carbonic anhydrase inhibition constants.
Caption: Structure-activity relationship and potential therapeutic applications.
References
Navigating the Data Gap: The Challenge of Characterizing N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide in Combination Therapies
Despite a comprehensive search of available scientific literature, detailed information regarding the biological activity, mechanism of action, and use in combination with other drugs for the specific compound N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide remains elusive. This significant data gap prevents the creation of a detailed comparison guide as requested, which would necessitate quantitative experimental data and established protocols.
While the broader class of sulfonamides, to which this compound belongs, has a well-documented history in medicine, the specific biological profile of this particular derivative is not publicly available. Sulfonamides, in general, are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in many microorganisms. This mechanism forms the basis of their antimicrobial effects. Furthermore, various sulfonamide derivatives have been investigated for a range of other therapeutic applications, including as carbonic anhydrase inhibitors, anti-inflammatory agents, and even as potential anti-cancer drugs.
The combination of sulfonamides with other drugs, most notably trimethoprim, is a classic example of synergistic antimicrobial therapy. This combination targets two sequential steps in the folate synthesis pathway, leading to a more potent bactericidal effect and a reduced likelihood of resistance development.
However, without specific studies on this compound, it is impossible to:
-
Define its specific biological targets and mechanism of action. While it is a sulfonamide, its unique substitutions (a bromopyridine and a tolyl group) could confer novel activities or target specificities.
-
Identify any synergistic, additive, or antagonistic interactions with other drugs. Combination therapies are highly specific to the compounds involved, and extrapolating from the general class of sulfonamides would be scientifically unsound.
-
Provide quantitative data for comparison. Parameters such as IC50 values, combination indices, and in vivo efficacy data are essential for a meaningful comparison guide and are not available for this compound.
-
Detail relevant experimental protocols. Without published studies, there are no established methodologies to reference for assays involving this specific molecule.
-
Create accurate signaling pathway or experimental workflow diagrams. Any such visualizations would be purely speculative without underlying experimental evidence.
The lack of available data on this compound presents both a challenge and an opportunity. For researchers in drug discovery and development, this compound represents a novel chemical entity with unexplored therapeutic potential. Future research should focus on:
-
Initial biological screening: To identify its primary cellular and molecular targets.
-
Mechanism of action studies: To elucidate how it exerts its biological effects.
-
In vitro and in vivo studies: To assess its efficacy as a monotherapy and in combination with other relevant drugs across various disease models.
Until such foundational research is conducted and published, a comprehensive and objective comparison guide on the use of this compound in combination therapies cannot be responsibly generated. The scientific community is encouraged to address this knowledge gap to fully understand the potential of this and other under-characterized chemical compounds.
comparative analysis of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methods for N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide, a key intermediate in pharmaceutical research. By examining different reaction protocols, this document aims to equip researchers with the necessary information to select the most efficient and suitable synthesis strategy for their specific needs.
Introduction
This compound is a vital building block in the development of various therapeutic agents. The efficiency of its synthesis can significantly impact the overall timeline and cost of a drug discovery program. This guide focuses on the primary and most direct method for its preparation: the sulfonylation of 2-amino-5-bromopyridine with 4-methylbenzenesulfonyl chloride (tosyl chloride). We will explore variations in reaction conditions and their effects on yield, purity, and reaction time.
Reaction Overview
The fundamental reaction for the synthesis of this compound involves the formation of a sulfonamide bond between the amino group of 2-amino-5-bromopyridine and the sulfonyl chloride group of tosyl chloride. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General Reaction Scheme:
Comparative Analysis of Synthesis Methods
While the core reaction remains the same, the choice of base and solvent, as well as the reaction temperature, can significantly influence the outcome. Below, we compare two common protocols.
Data Presentation
| Parameter | Method 1: Pyridine as Solvent and Base | Method 2: Triethylamine in Dichloromethane |
| Starting Materials | 2-amino-5-bromopyridine, 4-methylbenzenesulfonyl chloride | 2-amino-5-bromopyridine, 4-methylbenzenesulfonyl chloride |
| Base | Pyridine | Triethylamine (Et3N) |
| Solvent | Pyridine | Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time | 12-24 hours | 6-12 hours |
| Work-up | Aqueous work-up | Aqueous work-up |
| Purity (Typical) | Good to excellent after recrystallization | Good to excellent after column chromatography or recrystallization |
Experimental Protocols
Method 1: Pyridine as Solvent and Base
This method utilizes pyridine as both the solvent and the base. Pyridine is a moderately weak base, which can lead to longer reaction times but often results in a cleaner reaction with fewer side products.
Materials:
-
2-amino-5-bromopyridine (1.0 eq)
-
4-methylbenzenesulfonyl chloride (1.1 eq)
-
Pyridine
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-bromopyridine in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 4-methylbenzenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold 1 M hydrochloric acid to neutralize excess pyridine.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.
Method 2: Triethylamine in Dichloromethane
This protocol employs a stronger, non-nucleophilic base, triethylamine, in an inert solvent, dichloromethane (DCM). This can lead to faster reaction rates.
Materials:
-
2-amino-5-bromopyridine (1.0 eq)
-
4-methylbenzenesulfonyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Hexanes/Ethyl Acetate for column chromatography or a suitable solvent for recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-bromopyridine in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add a solution of 4-methylbenzenesulfonyl chloride in dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of hexanes and ethyl acetate) or by recrystallization to yield the pure product.
Logical Workflow of Synthesis Methods
The following diagram illustrates the general workflow and decision points when choosing a synthesis method for this compound.
Caption: Comparative workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound can be effectively achieved through the sulfonylation of 2-amino-5-bromopyridine. The choice between using pyridine as both a solvent and a base versus employing triethylamine in dichloromethane depends on the specific requirements of the researcher. Method 1 may be preferred when a cleaner reaction profile is desired and longer reaction times are acceptable. Method 2 offers a faster alternative, which may be more suitable for rapid synthesis, though purification by column chromatography might be necessary. The selection of the optimal method will ultimately depend on factors such as available resources, desired purity, and time constraints.
Unveiling the Molecular Identity: A Comparative Guide to the Characterization of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide
For researchers, scientists, and professionals in drug development, the precise confirmation of a synthesized compound's identity is a critical checkpoint in the discovery pipeline. This guide provides a comprehensive comparison of analytical techniques and experimental data for verifying the structure of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide. To offer a broader context for its characterization, we compare its analytical data with those of structurally related sulfonamides.
The unequivocal identification of a newly synthesized molecule is paramount to ensure the reliability and reproducibility of subsequent biological and pharmacological studies. This guide outlines the standard analytical methodologies employed to confirm the synthesis of this compound and presents its expected analytical data alongside that of comparable molecules.
Comparative Analysis of Spectroscopic and Chromatographic Data
The identity and purity of this compound can be rigorously established through a combination of spectroscopic and chromatographic techniques. The following tables summarize the key analytical data for the target compound and selected structural analogs. While specific experimental data for the target compound with CAS number 207801-52-3 is not publicly available in the searched literature, the provided data is based on closely related structures and predictive models. For definitive identification, it is imperative to acquire experimental data on the synthesized sample.
Table 1: ¹H NMR and ¹³C NMR Spectral Data Comparison
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | CDCl₃ | Predicted: 8.2-8.3 (d, 1H, pyridine-H6), 7.7-7.8 (dd, 1H, pyridine-H4), 7.8-7.9 (d, 2H, tosyl-H), 7.2-7.3 (d, 2H, tosyl-H), 7.0-7.1 (d, 1H, pyridine-H3), 2.4 (s, 3H, CH₃) | Predicted: 150-152 (pyridine-C2), 145-147 (pyridine-C6), 144-146 (tosyl-C4), 140-142 (pyridine-C4), 136-138 (tosyl-C1), 129-131 (tosyl-CH), 127-129 (tosyl-CH), 118-120 (pyridine-C5), 110-112 (pyridine-C3), 21-22 (CH₃) |
| N-Phenyl-4-methylbenzenesulfonamide[1] | CDCl₃ | 7.64 (d, J = 8.0 Hz, 2H), 7.52 (d, J = 8.0 Hz, 1H), 7.18 (d, J = 8.0 Hz, 2H), 7.04-7.00 (m, 2H), 6.89 (t, J = 7.6 Hz, 1H), 6.73 (d, J = 8.0 Hz, 1H), 3.64 (s, 3H), 2.35 (s, 3H) | 149.4, 143.6, 136.3, 129.3, 127.3, 126.0, 125.2, 121.1, 121.0, 110.6, 55.6, 21.5 |
| N-(4-(6-Amino-5-cyano-4-phenylpyridin-2-yl)phenyl)-4-methylbenzenesulfonamide[2] | CDCl₃ | 8.14–8.09 (m, 2H), 7.96–7.91 (m, 2H), 7.86–7.80 (m, 2H), 7.76–7.71 (m, 3H), 7.49–7.32 (m, 6H), 5.60 (bs, 2H), 2.61 (s, 3H) | 160.3, 158.8, 155.4, 144.4, 138.6, 137.0, 136.1, 134.5, 130.1, 130.0, 129.1, 128.6, 128.3, 127.4, 120.8, 117.3, 111.0, 88.3, 21.7 |
| N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide[3] | DMSO-d₆ | 12.34 (s, 1H, NH), 8.93 (s, 1H, pyrimidine-H), 8.00–8.02 (m, 2H, Ar-H), 7.57–7.66 (m, 3H, Ar-H), 2.52 (s, 3H, CH₃), 2.49 (s, 3H, CH₃) | Not Provided |
Table 2: Mass Spectrometry and FT-IR Spectral Data Comparison
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key FT-IR Peaks (cm⁻¹) |
| This compound | ESI | Predicted: 342.98/344.98 (Br isotopes) | Predicted: 3400-3200 (N-H), 1350-1300 & 1170-1150 (SO₂), 1600-1450 (C=C, C=N), 820-800 (p-substituted Ph) |
| N-Phenyl-4-methylbenzenesulfonamide[1] | Not Specified | Not Provided | Not Provided |
| N-(4-(6-Amino-5-cyano-4-phenylpyridin-2-yl)phenyl)-4-methylbenzenesulfonamide[2] | TOF-HRMS (EI) | 441.1199 | 3548, 3407, 3284 (N-H), 2924 (C-H), 2215 (C≡N), 1612, 1573 (C=C, C=N), 1337, 1158 (SO₂) |
| N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide[3] | Not Specified | Not Provided | Not Provided |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate synthesis and characterization of this compound.
Synthesis of this compound
A general and widely applicable method for the synthesis of N-aryl-4-methylbenzenesulfonamides involves the reaction of an appropriate amine with p-toluenesulfonyl chloride.[2]
Materials:
-
2-Amino-5-bromopyridine
-
p-Toluenesulfonyl chloride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-amino-5-bromopyridine (1.0 equivalent) in anhydrous dichloromethane.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field NMR spectrometer.
-
The sample should be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended to confirm the elemental composition.
-
The sample should be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
-
The observed mass-to-charge ratio (m/z) of the protonated molecular ion ([M+H]⁺) should be compared with the calculated exact mass. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
FT-IR spectra can be obtained using a potassium bromide (KBr) pellet or as a thin film on a salt plate.
-
The spectrum should be recorded over a range of 4000-400 cm⁻¹.
-
Characteristic absorption bands for the N-H bond, the sulfonyl group (SO₂), and the aromatic rings should be identified.
Workflow for Identity Confirmation
The following diagram illustrates a logical workflow for the comprehensive confirmation of the identity of synthesized this compound.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide and Related Sulfonamide Derivatives: An In Vitro and In Vivo Perspective
A comprehensive review of available scientific literature reveals a notable absence of direct experimental data on the in vitro and in vivo efficacy of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide. To provide a valuable comparative guide for researchers, scientists, and drug development professionals, this document will focus on the efficacy of structurally related N-(pyridin-2-yl)benzenesulfonamide derivatives and the broader class of sulfonamides. This analysis will explore their potential therapeutic applications, supported by available experimental data, detailed methodologies, and visualizations of key biological pathways.
The benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The inclusion of a pyridine ring can further modulate the compound's physicochemical properties and biological target interactions.
In Vitro Efficacy of Structurally Related N-(Pyridin-2-yl)benzenesulfonamide Derivatives
While specific data for this compound is unavailable, studies on analogous compounds provide insights into its potential biological activities. The primary mechanisms of action for many sulfonamides include the inhibition of crucial enzymes such as carbonic anhydrases and dihydropteroate synthase.
Anticancer Activity
Benzenesulfonamide derivatives are recognized for their potential as anticancer agents, often through the inhibition of carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which are overexpressed in various tumors and contribute to the acidic tumor microenvironment.
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| 4b | A549 (Lung) | 2.81 | [1] |
| 4d | HeLa (Cervical) | 1.99 | [1] |
| 5d | MCF-7 (Breast) | 2.12 | [1] |
| 5g | DU-145 (Prostate) | 2.12 | [1] |
| BA-3b | Various Cancer Cell Lines | 0.007 - 0.036 | [1] |
| 4e | MDA-MB-231 (Breast) | 3.58 | [1] |
| Compound 9 | MCF-7 (Breast) | 4 | [2] |
| Compound 19 | MCF-7 (Breast) | 6 | [2] |
| Compound 8a | MDA-MB231, MCF-7, HeLa | 10.91 - 19.22 | [3] |
| Compound 8b | HeLa, MCF-7, MDA-MB-231 | 4.62 - 7.21 | [3] |
Antimicrobial Activity
The classical mechanism of antibacterial action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This pathway is absent in humans, providing selective toxicity.
| Compound | Target Microorganism | MIC (µg/mL) | Reference |
| 4-amino-N-(pyrazin-2-yl)benzenesulfonamide | M. tuberculosis H37Rv | 6.25 | [4] |
| 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide | M. tuberculosis H37Rv | 6.25 | [4] |
| Compound 11a (a dual DHPS/DHFR inhibitor) | Various bacterial and fungal strains | Not specified in detail, but potent | [5][6] |
In Vivo Efficacy of Structurally Related Sulfonamides
Due to the lack of specific in vivo data for this compound, this section will present a generalized overview of how sulfonamides are evaluated in animal models.
A study on N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) , a PI3K inhibitor with a benzenesulfonamide moiety, demonstrated low cardiotoxicity in a 20-day treatment of an HL-60 xenograft mice model.[7] Another study on novel benzenesulfonamide derivatives showed anti-inflammatory activity in a rat model of carrageenan-induced paw edema.[8]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. mdpi.com [mdpi.com]
- 4. New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Selectivity Profile of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, a comprehensive public selectivity profile for N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is not available. This guide provides a representative selectivity profile based on the well-characterized, structurally related sulfonamide-based kinase inhibitor, Dabrafenib (GSK2118436) . The data presented herein is intended to serve as an illustrative example of the selectivity profile that might be expected for a compound of this class and should not be considered as experimentally verified data for this compound.
Introduction
This compound is a small molecule belonging to the sulfonamide class of compounds, a scaffold frequently utilized in the development of targeted therapies, particularly kinase inhibitors. The selectivity of such compounds is a critical determinant of their therapeutic window, influencing both on-target efficacy and off-target side effects. This guide provides a comparative framework for understanding the potential selectivity of this compound by examining the profile of Dabrafenib, a potent and selective inhibitor of RAF kinases.
Representative Kinase Selectivity Profile
The following tables summarize the inhibitory activity of Dabrafenib against its primary targets and a selection of potential off-target kinases. This data is representative of what would be generated in a comprehensive kinase selectivity screen.
Table 1: Inhibitory Activity against Primary RAF Kinase Targets
| Kinase Target | IC50 (nM) | Reference Compound |
| B-Raf (V600E) | 0.8 | Dabrafenib |
| B-Raf (wild-type) | 3.2 | Dabrafenib |
| c-Raf | 5.0 | Dabrafenib |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro. Lower values indicate greater potency.[1]
Table 2: Selectivity Against a Broader Kinome Panel (Representative Off-Targets)
| Kinase Target | % Inhibition @ 100 nM | Reference Compound |
| NEK9 | > 90% | Dabrafenib |
| CDK16 | > 90% | Dabrafenib |
| SIK2 | < 50% | Dabrafenib |
| ACK1 | < 10% | Dabrafenib |
| ALK5 | < 10% | Dabrafenib |
| FGR | < 10% | Dabrafenib |
| KHS1 | < 10% | Dabrafenib |
| SRMS | < 10% | Dabrafenib |
This table illustrates the high selectivity of Dabrafenib, with significant inhibition observed for only a few kinases out of a large panel at a concentration of 100 nM.[1] Dabrafenib has demonstrated high selectivity for RAF kinases when screened against a panel of 270 kinases, with only a few other kinases being inhibited at IC50 values below 100 nM.[1] A chemical proteomic screen identified NEK9 and CDK16 as unique off-targets of Dabrafenib.[1]
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in determining the selectivity profile of a kinase inhibitor.
In Vitro Kinase Inhibition Assay (KinomeScan™)
This method provides a quantitative measure of inhibitor binding to a large panel of kinases.
Principle: The assay is based on a competition binding format. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag. The more effectively the test compound competes with the immobilized ligand for the kinase's active site, the lower the amount of kinase captured on the solid support.
Protocol:
-
Compound Preparation: The test compound, this compound, is serially diluted in DMSO to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: Kinases from a comprehensive panel (e.g., the KINOMEscan™ panel of over 450 kinases) are prepared in a buffer solution.
-
Competition Binding: The test compound dilutions are added to the wells of the assay plate containing the kinases and the immobilized ligand. The plates are incubated to allow the binding reaction to reach equilibrium.
-
Washing: Unbound components are removed by washing the plates.
-
Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.
-
Data Analysis: The amount of kinase bound is compared to a DMSO control (representing 100% binding). The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (NanoBRET™)
This assay confirms that the inhibitor can bind to its target within a live cellular environment.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to detect protein-protein or protein-ligand interactions. The target kinase is expressed as a fusion protein with NanoLuc® luciferase. A fluorescently labeled tracer that binds to the active site of the kinase is added to the cells. When the tracer binds to the NanoLuc®-kinase fusion, BRET occurs. A test compound that competes with the tracer for binding to the kinase will disrupt BRET, leading to a decrease in the BRET signal.
Protocol:
-
Cell Culture and Transfection: A suitable human cell line (e.g., HEK293) is transiently transfected with a plasmid encoding the NanoLuc®-kinase fusion protein.
-
Cell Plating: The transfected cells are plated in a white, 96-well assay plate.
-
Compound and Tracer Addition: The test compound at various concentrations and the fluorescent tracer are added to the cells.
-
Incubation: The plate is incubated to allow for compound entry into the cells and binding to the target.
-
Luminescence Measurement: The NanoBRET™ substrate is added, and the donor (luciferase) and acceptor (tracer) emission signals are measured using a plate reader.
-
Data Analysis: The BRET ratio is calculated, and the data is plotted as a function of the test compound concentration to determine the cellular IC50.
Visualizations
Signaling Pathway Diagram
The diagram below illustrates a simplified representation of the MAPK/ERK signaling pathway, a common target of sulfonamide-based kinase inhibitors like the representative compound Dabrafenib.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for kinase inhibitor selectivity profiling.
Caption: Experimental workflow for kinase selectivity profiling.
Conclusion
The selectivity profile of a small molecule inhibitor is a cornerstone of its preclinical characterization. While specific data for this compound is not yet publicly available, the comparison with Dabrafenib offers a valuable framework for understanding its potential behavior. A highly selective compound, such as the one illustrated, would be a promising candidate for further development, with a lower likelihood of off-target toxicities. The experimental protocols detailed in this guide represent the industry standard for generating a robust selectivity profile, which is essential for advancing a compound through the drug discovery pipeline.
References
A Researcher's Guide to Purity Assessment of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide
For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds like N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is a critical step to ensure the reliability of experimental results and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of analytical techniques for purity assessment, complete with detailed experimental protocols and supporting data to aid in method selection.
The accurate determination of a compound's purity is fundamental in pharmaceutical research and development. The presence of impurities, even in trace amounts, can significantly impact the biological activity and toxicity of a drug candidate. Therefore, employing robust and appropriate analytical methods for purity assessment is paramount. This guide focuses on this compound, a sulfonamide derivative, and compares several common analytical techniques for its purity determination.
Comparison of Analytical Techniques
The choice of an analytical method for purity assessment depends on various factors, including the desired level of accuracy, the nature of potential impurities, and the available instrumentation. The following table summarizes and compares the performance of key analytical techniques for the purity assessment of this compound samples.
| Analytical Technique | Principle | Information Obtained | Sensitivity | Throughput | Key Advantages | Potential Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase. | Quantitative purity (% area), retention times of impurities. | High (ng-µg) | Moderate to High | High resolution, excellent quantitation, well-established.[1] | Requires reference standards for impurity identification. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Quantitative purity, molecular weight of impurities for identification.[2] | Very High (pg-ng) | Moderate | Provides structural information about impurities.[2] | More complex instrumentation and data analysis. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities with distinct signals.[3] | Moderate (mg) | Low to Moderate | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity compared to chromatographic methods. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Purity estimation based on melting point depression.[4][5] | Low (mg) | High | Rapid screening for overall purity, no solvent required. | Not suitable for thermally labile compounds, less specific.[4] |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | Detection of residual solvents and inorganic impurities.[6][7] | Low (mg) | High | Quantifies volatile and non-volatile components.[8] | Does not provide information on organic impurities. |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible purity data. Below are methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the percentage purity of this compound by quantifying the main peak area relative to the total peak area.
Materials and Equipment:
-
This compound sample
-
HPLC grade acetonitrile, water, and formic acid
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase.
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of a reference standard of this compound and dissolve it in the mobile phase in a 10 mL volumetric flask to get a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile:Water (60:40) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm
-
Column Temperature: 25 °C
-
-
Analysis: Inject the blank (mobile phase), followed by the standard solution (to check system suitability) and then the sample solution.
-
Data Analysis: Calculate the percentage purity by dividing the peak area of the main component by the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To identify and semi-quantify impurities in this compound samples.
Materials and Equipment:
-
Same as HPLC, with the addition of an LC-MS system (e.g., single quadrupole or time-of-flight).
Procedure:
-
Sample Preparation: Prepare the sample as described for the HPLC method.
-
LC-MS Conditions:
-
Use the same HPLC conditions as described above.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis: Identify the main peak corresponding to this compound based on its mass-to-charge ratio. Analyze the mass spectra of any other peaks to tentatively identify impurities. The relative peak areas can provide a semi-quantitative estimation of impurity levels.[9]
¹H NMR Spectroscopy
Objective: To confirm the structure of this compound and to detect and quantify any proton-containing impurities.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube.
-
NMR Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: Integrate the signals corresponding to the main compound and any impurity signals. The purity can be estimated by comparing the integral of the main compound's protons to the integrals of impurity protons, if their structures and proton counts are known.
Differential Scanning Calorimetry (DSC)
Objective: To estimate the purity of a crystalline this compound sample based on its melting behavior.
Materials and Equipment:
-
This compound sample
-
DSC instrument
-
Aluminum pans and lids
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
DSC Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: Analyze the resulting thermogram to determine the onset of melting and the peak melting temperature. A broad melting range or a depressed melting point compared to a pure reference standard can indicate the presence of impurities.[4][5]
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the logic behind selecting an appropriate analytical method, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for purity assessment.
Caption: Logic for selecting a purity assessment method.
By understanding the principles, advantages, and limitations of each technique, and by following standardized protocols, researchers can confidently assess the purity of this compound, ensuring the quality and integrity of their scientific work.
References
- 1. benchchem.com [benchchem.com]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. Identification of sulfonamides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for compounds like N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is critical. This guide provides a detailed, step-by-step procedure for its disposal, ensuring personnel safety and adherence to regulatory standards.
This compound is classified as a halogenated organic compound due to the presence of bromine, and it contains a pyridine ring and a sulfonamide group. These structural features necessitate its treatment as hazardous waste.[1][2][3] Improper disposal, such as drain disposal, is strictly prohibited to prevent environmental contamination.[4][5][6]
Immediate Safety and Handling
Before beginning any disposal process, it is imperative to work in a well-ventilated area, preferably a chemical fume hood, and to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.[1][7]
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1] | To protect eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[1] | To prevent skin contact. |
| Body Protection | Standard laboratory coat.[1] | To protect clothing and skin. |
| Respiratory | Use in a well-ventilated area or chemical fume hood.[1] | To avoid inhalation of dust or vapors. |
In the event of a spill, evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1] Collect the absorbed material and any contaminated items into a designated hazardous waste container.[7] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations.[1][8] The primary method of disposal is through a licensed chemical waste management service for incineration.[9]
-
Waste Identification and Segregation:
-
Classify all waste containing this compound as Hazardous Halogenated Organic Waste .[2][3] This includes the pure compound, solutions, and any contaminated materials like pipette tips, gloves, and absorbent pads.[1][7]
-
Crucially, do not mix this waste with non-halogenated organic waste streams, as this can significantly increase disposal costs.[2]
-
Keep this waste stream separate from incompatible materials such as strong oxidizing agents, acids, and bases.[1][10]
-
-
Waste Collection and Labeling:
-
Collect all solid and liquid waste in a designated, compatible, and sealable hazardous waste container.[1][7][11] Polyethylene containers are often suitable.[4]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2][11] Avoid using abbreviations.[11]
-
List all constituents and their approximate percentages on the waste tag.[12]
-
Clearly indicate the associated hazards on the label (e.g., Toxic, Irritant).[2]
-
-
Storage:
-
Arranging for Disposal:
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.
References
- 1. benchchem.com [benchchem.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. policies.dartmouth.edu [policies.dartmouth.edu]
- 14. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Operational Guide for Handling N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The following procedures offer step-by-step guidance for the safe operational handling and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield.[3][4][5] | To prevent eye contact with dust or splashes of the chemical.[3] |
| Hand Protection | Chemical-resistant, powder-free gloves (e.g., butyl rubber or PVA). Nitrile gloves may not be suitable.[6] | Inspect gloves before use.[7] For handling hazardous drugs, double gloving is recommended (one pair under the gown cuff, one over).[3][8] |
| Body Protection | A protective disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[3][8] | To prevent skin contact with the chemical. |
| Respiratory Protection | Use of a chemical fume hood is required.[3][6] If a fume hood is not available or if dust is generated, a suitable respirator (e.g., N95 or higher) must be worn.[4][5] | To minimize the risk of inhalation.[3] |
Operational Protocols
Strict adherence to the following protocols is mandatory to minimize exposure and prevent contamination.
1. Preparation:
-
Ensure a designated work area, such as a certified laboratory chemical fume hood, is clean and operational.[6]
-
Confirm that an eye-wash station and safety shower are accessible.[3]
-
Assemble all necessary materials and equipment before handling the compound.
2. Handling:
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin after handling is complete.[1][3]
-
Properly remove and dispose of gloves and any other disposable PPE.[4]
-
Clean the work surface according to established laboratory procedures.
Storage and Disposal Plan
Storage Protocol:
-
Store locked up and segregated from incompatible materials such as strong oxidizers, acids, and bases.[1][6]
Disposal Plan:
-
Dispose of waste in a suitable, sealed, and properly labeled hazardous waste container.[1]
-
Consult local, state, and federal regulations for proper disposal procedures.[1] Do not let the product enter drains or waterways.[1]
-
Contaminated PPE and materials should be disposed of as hazardous waste in accordance with applicable laws and good laboratory practices.[7]
Experimental Workflow
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. pppmag.com [pppmag.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. acrospharma.co.kr [acrospharma.co.kr]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
